molecular formula C9H21O5PS2 B104565 Terbufos oxon sulfone CAS No. 56070-15-6

Terbufos oxon sulfone

Cat. No.: B104565
CAS No.: 56070-15-6
M. Wt: 304.4 g/mol
InChI Key: HXIFYKRJAGQAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbufos oxon sulfone, also known as this compound, is a useful research compound. Its molecular formula is C9H21O5PS2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIFYKRJAGQAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037604
Record name Terbufos OA sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-15-6
Record name Terbufos oxon sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbufos OA sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUFOS OXON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Terbufos oxon sulfone?

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos oxon sulfone (CAS 56070-15-6) is a significant metabolite of the organophosphate insecticide terbufos.[1] As a potent cholinesterase inhibitor, its presence and toxicological profile are of critical interest in environmental science, food safety, and pharmacology. This guide provides an in-depth analysis of the chemical structure, properties, and biological significance of this compound, designed to support advanced research and development activities.

Chemical Identity and Structure

This compound is the fully oxidized analog of terbufos. The metabolic transformation from the parent compound involves two key oxidative steps: the conversion of the phosphorothioate (P=S) to a phosphate (P=O) (the "oxon") and the oxidation of the thioether to a sulfone (-S(=O)₂-).

IUPAC Name: O,O-diethyl S-(tert-butylsulfonyl)methyl phosphorothioate[1]

Synonyms: Terbufoxon sulfone, CL 94 ,302[1]

Chemical Formula: C₉H₂₁O₅PS₂

Molecular Weight: 304.4 g/mol

Structural Representation

The chemical structure of this compound is characterized by a central phosphate group, an ethyl ester, and a tert-butylsulfonylmethyl group.

Canonical SMILES: CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C

InChI Key: HXIFYKRJAGQAHM-UHFFFAOYSA-N

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 56070-15-6ChemIDplus, EPA DSSTox, FDA GSRS
IUPAC Name O,O-diethyl S-(tert-butylsulfonyl)methyl phosphorothioateFAO
Molecular Formula C₉H₂₁O₅PS₂PubChem
Molecular Weight 304.4 g/mol PubChem
SMILES CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)CPubChem
InChI Key HXIFYKRJAGQAHM-UHFFFAOYSA-NPubChem

Physicochemical Properties

Detailed experimental data for the physicochemical properties of pure this compound are not extensively available in public literature. However, based on its chemical structure and the known properties of its parent compound, terbufos, certain characteristics can be inferred. The oxidation to the oxon and sulfone forms is expected to increase the polarity and water solubility of the molecule compared to terbufos.

Table 2: Physicochemical Properties of Terbufos (for comparison)

PropertyValueSource
Physical State Liquid at ambient temperatureFAO
Color Colorless to pale yellowFAO
Odor Mercaptan-likeFAO
Boiling Point 55 °C at 0.02 mm HgFAO
Relative Density 1.11 g/mL at 20 °CFAO
Water Solubility 5.07 mg/L at 25 °CPubChem
log Kow 4.71FAO

It is anticipated that this compound will exhibit a lower octanol-water partition coefficient (log Kow) and higher water solubility than terbufos due to the introduction of polar sulfone and phosphate groups.[2]

Synthesis and Metabolic Formation

Laboratory Synthesis

A specific, detailed protocol for the laboratory synthesis of this compound is not widely published in peer-reviewed literature. However, its synthesis would logically proceed from the oxidation of terbufos or its intermediate metabolites. A common laboratory oxidizing agent for such transformations is meta-chloroperoxybenzoic acid (m-CPBA). In fact, analytical methods for terbufos residues often employ oxidation with m-CPBA to convert terbufos and its other metabolites into the common moiety, this compound, for simplified quantification by gas chromatography.

Metabolic Pathway

This compound is not directly applied to the environment but is formed through the metabolic breakdown of the parent insecticide, terbufos, in organisms and the environment. The metabolic pathway is a multi-step process involving oxidation.

The generally accepted metabolic pathway is as follows:

  • Initial Oxidation: Terbufos is first oxidized to terbufos sulfoxide and/or terbufos oxon.

  • Secondary Oxidation: These intermediates can then be further oxidized to form terbufos oxon sulfoxide.

  • Final Oxidation: Terbufos oxon sulfoxide is then oxidized to the stable end-product, this compound.

This metabolic activation is significant as the oxidized metabolites, including this compound, are potent inhibitors of acetylcholinesterase.

Terbufos_Metabolism Terbufos Terbufos (P=S, -S-) Terbufos_Sulfoxide Terbufos Sulfoxide (P=S, -S(O)-) Terbufos->Terbufos_Sulfoxide Oxidation Terbufos_Oxon Terbufos Oxon (P=O, -S-) Terbufos->Terbufos_Oxon Oxidation Terbufos_Oxon_Sulfoxide Terbufos Oxon Sulfoxide (P=O, -S(O)-) Terbufos_Sulfoxide->Terbufos_Oxon_Sulfoxide Oxidation Terbufos_Oxon->Terbufos_Oxon_Sulfoxide Oxidation Terbufos_Oxon_Sulfone This compound (P=O, -S(O)₂-) Terbufos_Oxon_Sulfoxide->Terbufos_Oxon_Sulfone Oxidation

Figure 1: Metabolic pathway of Terbufos to this compound.

Analytical Methodologies

The detection and quantification of this compound are typically performed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography (GC)

GC is a common method for the analysis of terbufos residues. As previously mentioned, a prevalent analytical strategy involves the oxidation of all terbufos-related residues in a sample to this compound. This simplifies the analysis by quantifying a single, stable compound. This method typically involves:

  • Extraction: Extraction of the analytes from the sample matrix (e.g., soil, water, biological tissue) using an appropriate organic solvent.

  • Oxidation: Treatment of the extract with an oxidizing agent like m-CPBA to convert all terbufos and its metabolites to this compound.

  • Cleanup: Removal of interfering substances from the extract using techniques such as solid-phase extraction (SPE).

  • GC Analysis: Injection of the purified extract into a GC system, often equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is an increasingly popular technique for the direct analysis of terbufos and its metabolites, including this compound, without the need for a separate oxidation step. This method offers high sensitivity and selectivity.

Experimental Protocol: Generic LC-MS/MS Workflow

  • Sample Preparation:

    • Homogenize the sample (e.g., tissue, soil).

    • Perform a solvent extraction, often using an acetonitrile-based method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • Centrifuge to separate the solid and liquid phases.

    • Filter the supernatant before injection.

  • LC Separation:

    • Inject the sample extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often modified with a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Solvent Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis

Figure 2: General workflow for the analysis of this compound by LC-MS/MS.

Biological Activity and Toxicity

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The phosphate group of this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to phosphorylation of the enzyme. This phosphorylated enzyme is very stable and effectively inactive, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects, collectively known as a cholinergic crisis.

The "oxon" form of organophosphates is a much more potent inhibitor of AChE than the "thion" (P=S) form. Therefore, the metabolic conversion of terbufos to its oxon metabolites, including this compound, represents a bioactivation process.

Toxicological Significance

Terbufos is classified as a very highly toxic compound.[3] Its oxidized metabolites, including terbufos sulfone and this compound, are considered to be of comparable or even greater toxicity. The increased polarity of these metabolites can influence their distribution and persistence in biological systems. Due to its high acute toxicity, handling of terbufos and its metabolites, including in analytical standards, requires stringent safety precautions.

Conclusion

This compound is a key metabolite in the environmental fate and toxicology of the insecticide terbufos. Its chemical structure, characterized by the presence of both a phosphate (oxon) and a sulfone group, makes it a potent acetylcholinesterase inhibitor. Understanding its formation, properties, and analytical detection is crucial for assessing the environmental impact and potential human exposure risks associated with the use of terbufos. Further research to determine the specific physicochemical properties of the pure compound would be beneficial for more accurate environmental modeling and risk assessment.

References

  • Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: terbufos (ISO). Retrieved from [Link]

  • Wikipedia. (n.d.). Terbufos. Retrieved from [Link]

  • Clemson University. (n.d.). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]

  • INCHEM. (2003). Terbufos (167). Retrieved from [Link]

  • PubChem. (n.d.). Terbufos. National Center for Biotechnology Information. Retrieved from [Link]

  • HPC Standards Inc. (n.d.). Terbufos-oxon-sulfone. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate and Degradation of Terbufos Oxon Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unraveling the Environmental Journey of a Key Metabolite

In the intricate world of agrochemical research and environmental science, understanding the complete lifecycle of a pesticide extends far beyond the parent compound. It is the transformation products, the metabolites, that often dictate the ultimate environmental impact and toxicological footprint. Terbufos, a widely used organophosphate insecticide and nematicide, undergoes a complex series of metabolic changes in the environment, leading to the formation of several oxidative and hydrolytic products.[1] Among these, Terbufos Oxon Sulfone stands out as a terminal oxidation product, representing a critical endpoint in the environmental degradation cascade.

This technical guide provides a comprehensive exploration of the environmental fate and degradation of this compound. Moving beyond a superficial overview, we will delve into the mechanistic underpinnings of its formation and subsequent degradation pathways, supported by field-proven insights and authoritative data. For the researcher, scientist, or drug development professional, this document serves as a vital resource for designing robust environmental risk assessments, developing effective analytical strategies, and gaining a deeper understanding of the environmental behavior of this significant metabolite.

The Genesis of this compound: A Multi-Step Metabolic Transformation

This compound does not enter the environment directly but is the product of a sequential oxidation process of the parent compound, terbufos.[1] Understanding this formation pathway is fundamental to predicting its appearance and concentration in various environmental compartments.

The metabolic journey begins with the oxidation of the parent terbufos, a phosphorodithioate, at two primary sites: the thioether sulfur and the thiono sulfur. This process is primarily mediated by microbial activity in the soil and can also be influenced by photolytic and other abiotic factors.[2]

The key transformation steps leading to this compound are:

  • Step 1: Sulfoxidation. The initial and rapid oxidation of the thioether sulfur of terbufos leads to the formation of Terbufos Sulfoxide .

  • Step 2: Further Sulfoxidation. Terbufos Sulfoxide is subsequently oxidized to Terbufos Sulfone .

  • Step 3: Desulfuration (Oxon Formation). Concurrently, or subsequently, the thiono sulfur (P=S) is oxidized to a more toxic oxon (P=O) moiety. This can occur at any stage, leading to the formation of Terbufos Oxon , Terbufos Oxon Sulfoxide , and ultimately This compound .[1][3]

This multi-stage transformation is a critical consideration in environmental analysis, as the presence of the parent compound may be transient, while its more persistent and often more mobile metabolites, including this compound, dictate the long-term residual activity and potential for off-site transport.[3]

Terbufos_Metabolism Terbufos Terbufos Terbufos_Sulfoxide Terbufos Sulfoxide Terbufos->Terbufos_Sulfoxide Oxidation Terbufos_Oxon Terbufos Oxon Terbufos->Terbufos_Oxon Oxidation (P=S to P=O) Terbufos_Sulfone Terbufos Sulfone Terbufos_Sulfoxide->Terbufos_Sulfone Oxidation Terbufos_Oxon_Sulfoxide Terbufos Oxon Sulfoxide Terbufos_Sulfoxide->Terbufos_Oxon_Sulfoxide Oxidation (P=S to P=O) Terbufos_Oxon_Sulfone This compound Terbufos_Sulfone->Terbufos_Oxon_Sulfone Oxidation (P=S to P=O) Terbufos_Oxon->Terbufos_Oxon_Sulfoxide Oxidation Terbufos_Oxon_Sulfoxide->Terbufos_Oxon_Sulfone Oxidation

Figure 1: Metabolic pathway of Terbufos to this compound.

Abiotic Degradation: The Role of Hydrolysis and Photolysis

Once formed, this compound is subject to further degradation through abiotic processes, primarily hydrolysis and photolysis. While specific kinetic data for this compound is limited in publicly available literature, we can infer its likely behavior based on studies of its precursors, Terbufos Sulfoxide and Terbufos Sulfone.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for organophosphate esters. The rate of hydrolysis is highly dependent on pH and temperature.[3] Studies on Terbufos Sulfoxide and Terbufos Sulfone have shown that their hydrolysis is strongly temperature and pH-dependent.[3] At acidic to neutral pH (5 and 7), the major degradation products are des-ethyl derivatives and formaldehyde. At alkaline pH (9), formaldehyde is the primary degradate.[3]

It is reasonable to extrapolate that this compound will undergo similar hydrolytic degradation, with the ester linkages being susceptible to cleavage. However, the sulfone group is generally more stable than the sulfoxide, suggesting that this compound may exhibit greater persistence against hydrolysis compared to its sulfoxide precursor.

Table 1: Hydrolysis Half-lives of Terbufos and its Sulfone Metabolite

CompoundpHTemperature (°C)Half-life (days)Reference
Terbufos520-254.5[3]
7255.5[3]
9258.5[3]
Terbufos Sulfone525127[3]
72593.5[3]
9257.0[3]

Note: Data for this compound is not explicitly available in the cited sources. The data for Terbufos Sulfone provides an indication of the expected stability of the sulfone moiety.

Photolysis

Photodegradation can be a significant dissipation route for pesticides in aquatic environments and on soil surfaces. While terbufos itself is susceptible to photolysis, with terbufos sulfoxide and sulfone being potential photoproducts, specific studies detailing the photolytic fate of this compound are scarce.[2] The chromophores within the molecule will determine its light-absorbing properties and, consequently, its susceptibility to photodegradation. Further research is warranted to elucidate the specific photochemical pathways and degradation rates for this compound.

Biotic Degradation: The Microbial Contribution

Microbial degradation is a primary driver of pesticide dissipation in soil and aquatic systems. While the initial oxidation of terbufos to its sulfoxide and sulfone is a microbially mediated process, the subsequent degradation of these metabolites, including this compound, is also influenced by microbial activity.[2]

Studies have shown that terbufos sulfoxide and sulfone are more persistent in soil than the parent compound.[3][4] This increased persistence suggests that these oxidized metabolites are less readily utilized by soil microorganisms as a carbon or phosphorus source. The observed disappearance time (DT50) for terbufos sulfone in soil can be as long as 62.8 days, and this value reflects both its formation from the parent compound and its own degradation.[4] Given its structural similarity and position as a terminal oxidation product, it is anticipated that this compound would exhibit similar or even greater persistence in soil environments.

Environmental Mobility: Leaching and Runoff Potential

The mobility of a pesticide and its metabolites in the environment is a critical factor in determining the potential for contamination of groundwater and surface water. Key parameters influencing mobility include water solubility and the soil organic carbon-water partitioning coefficient (Koc).

Table 2: Physicochemical Properties Influencing Mobility

CompoundWater Solubility (mg/L)Log KowGUS Leaching PotentialReference
Terbufos4.5 (20°C)4.51Low[5]
Terbufos Sulfoxide2936 (27°C)--[3]
Terbufos Sulfone240 (27°C)--[3]

Note: GUS (Groundwater Ubiquity Score) is a calculated index. Data for this compound is not explicitly available.

Experimental Protocols: A Guide to Studying this compound Degradation

The accurate assessment of the environmental fate of this compound relies on robust and validated analytical methodologies. The standard approach involves the extraction of a suite of terbufos-related residues from environmental matrices, followed by cleanup and instrumental analysis.

Analytical Methodology for Terbufos and its Metabolites

A common and effective analytical strategy involves the oxidation of all terbufos and its phosphorylated metabolites to a single, common moiety: Terbufoxon Sulfone (an alternative name for this compound).[3] This approach simplifies the analysis by quantifying a single analyte, which represents the total toxic residue.

Protocol: Determination of Total Terbufos-Related Residues in Soil (Common Moiety Method)

  • Extraction:

    • A representative soil sample (e.g., 50 g) is extracted with a mixture of methanol and water (e.g., 10% aqueous methanol).[3]

    • The extraction is typically performed using a mechanical shaker for a defined period (e.g., 1-2 hours).

  • Partitioning:

    • The soil slurry is filtered, and the filtrate is partitioned with a non-polar solvent such as dichloromethane.[3] This step serves to transfer the analytes from the aqueous methanol extract into the organic phase.

  • Oxidation:

    • The dichloromethane extract is concentrated, and the residue is reconstituted in a suitable solvent (e.g., acetone).

    • An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added to the extract.[3] This quantitatively converts terbufos and all its oxidative metabolites (sulfoxide, sulfone, oxon, oxon sulfoxide) to this compound.

  • Cleanup:

    • The oxidized extract is subjected to a cleanup step to remove interfering co-extractives. This may involve solid-phase extraction (SPE) using a silica-based sorbent.[3]

  • Instrumental Analysis:

    • The final, cleaned extract is analyzed by gas chromatography (GC) equipped with a phosphorus-selective detector, such as a flame photometric detector (FPD) or a mass selective detector (MSD).[3]

    • Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Analytical_Workflow Start Soil Sample Extraction Extraction (10% aq. Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning Oxidation Oxidation to Common Moiety (m-CPBA) Partitioning->Oxidation Cleanup Solid-Phase Extraction Cleanup (Silica Cartridge) Oxidation->Cleanup Analysis GC-FPD/MSD Analysis Cleanup->Analysis

Figure 2: Analytical workflow for the determination of total terbufos-related residues.

Conclusion: An Integrated Approach to Environmental Risk Assessment

The environmental fate of this compound is intrinsically linked to the degradation cascade of its parent compound, terbufos. While it is a terminal oxidation product, its potential for increased persistence and mobility compared to the parent compound necessitates its inclusion in comprehensive environmental risk assessments.

For researchers and drug development professionals, the key takeaways are:

  • Holistic Analysis: Environmental monitoring and degradation studies should not solely focus on the parent compound but must encompass the full suite of major metabolites, including this compound.

  • Methodological Considerations: The "common moiety" analytical approach provides a robust and efficient means of quantifying the total toxic residue of terbufos and its metabolites.

  • Data Gaps: There is a clear need for further research to determine the specific degradation kinetics (hydrolysis, photolysis, and biodegradation) and mobility parameters (Koc) of this compound to refine environmental fate models and risk assessments.

By adopting an integrated approach that considers the complete metabolic pathway and employs validated analytical methodologies, the scientific community can achieve a more accurate and comprehensive understanding of the environmental impact of terbufos and its transformation products.

References

  • Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). Retrieved from [Link]

  • Lee, C. M., Anderson, B., & Elzerman, A. W. (1999). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences, Clemson University. Retrieved from [Link]

  • Kim, H. J., Rahman, M. M., & Kim, J. H. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Journal of Agricultural Science, XX(Y), pp-pp. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Retrieved from [Link]

  • Rotterdam Convention. (2023). Decision Guidance Document Terbufos. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • PubChem. (n.d.). Terbufos. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2003). 4.22 Terbufos (167)(T)**. Retrieved from [Link]

Sources

The Pivotal Role of Terbufos Oxon Sulfone: A Technical Guide to its Formation, Toxicity, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Terbufos, an organophosphate insecticide and nematicide, has been extensively utilized in agriculture to control a variety of soil-borne pests in crops such as corn, sugar beets, and sorghum.[1] Its efficacy, however, is intrinsically linked to its metabolic activation within biological systems and the environment. This technical guide provides an in-depth exploration of terbufos oxon sulfone, a major and highly toxic metabolite of terbufos. We will delve into the biochemical pathways leading to its formation, its mechanism of action as a potent cholinesterase inhibitor, and the analytical methodologies crucial for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of this significant metabolite. Terbufos itself is classified as an extremely hazardous substance by the World Health Organization.[2] Due to its toxicity and the hazardous nature of its metabolites, the use of terbufos has been banned or restricted in many regions, including the European Union and Canada.[2][3]

Metabolic Activation: The Transformation of Terbufos to this compound

The toxicological potency of terbufos is not solely attributed to the parent compound but is significantly amplified through a series of metabolic transformations. These biotransformation processes, occurring in both target organisms and the environment, convert the parent thionophosphate into more potent oxygen analogs (oxons).[4] The metabolic cascade leading to this compound is a multi-step process involving oxidation at two key sites on the terbufos molecule.

The primary metabolic pathway involves two main types of reactions: sulfoxidation and desulfuration.[3] Initially, the thioether sulfur of terbufos is oxidized to form terbufos sulfoxide, which is then further oxidized to terbufos sulfone.[5][6] Concurrently or subsequently, the thiono sulfur (P=S) is replaced by an oxygen atom (P=O) in a process known as desulfuration, leading to the formation of the corresponding oxon analogs. This bioactivation is often mediated by cytochrome P450 monooxygenases.[2] The culmination of these oxidative processes is the formation of this compound.

Key Metabolic Intermediates:

  • Terbufos Sulfoxide: The initial product of thioether oxidation.

  • Terbufos Sulfone: The further oxidation product of terbufos sulfoxide.[5][6]

  • Terbufos Oxon: The product of desulfuration of the parent terbufos.

  • Terbufos Oxon Sulfoxide: A metabolite with both a sulfoxide and an oxon group.

  • This compound: The final, highly toxic metabolite resulting from both sulfoxidation and desulfuration.

The following diagram illustrates the metabolic pathway from terbufos to this compound:

Terbufos_Metabolism Terbufos Terbufos Terbufos_Sulfoxide Terbufos Sulfoxide Terbufos->Terbufos_Sulfoxide Sulfoxidation Terbufos_Oxon Terbufos Oxon Terbufos->Terbufos_Oxon Desulfuration Terbufos_Sulfone Terbufos Sulfone Terbufos_Sulfoxide->Terbufos_Sulfone Sulfoxidation Terbufos_Oxon_Sulfoxide Terbufos Oxon Sulfoxide Terbufos_Sulfoxide->Terbufos_Oxon_Sulfoxide Desulfuration Terbufos_Oxon_Sulfone This compound Terbufos_Sulfone->Terbufos_Oxon_Sulfone Desulfuration Terbufos_Oxon->Terbufos_Oxon_Sulfoxide Sulfoxidation Terbufos_Oxon_Sulfoxide->Terbufos_Oxon_Sulfone Sulfoxidation

Caption: Metabolic pathway of terbufos to this compound.

Toxicological Significance and Mechanism of Action

The primary mechanism of toxicity for terbufos and its organophosphate metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity, often referred to as a cholinergic crisis.[2]

This compound, along with other oxon metabolites, is a significantly more potent inhibitor of AChE than the parent terbufos. The replacement of the sulfur atom with an oxygen atom in the P=O bond greatly enhances the electrophilicity of the phosphorus atom, making it more reactive towards the serine hydroxyl group in the active site of AChE. This leads to a stable, phosphorylated enzyme that is unable to perform its physiological function. The phosphorylated terbufos metabolites are of comparable toxicity to the parent compound.[3]

Symptoms of acute terbufos exposure, indicative of cholinergic crisis, include: [2][5]

  • Muscarinic effects: Salivation, lacrimation, urination, diaphoresis, gastrointestinal motility, and emesis.

  • Nicotinic effects: Muscle fasciculations, cramping, and weakness.

  • Central nervous system effects: Dizziness, headache, anxiety, and in severe cases, seizures and respiratory depression.

The persistence of terbufos metabolites, particularly the sulfoxide and sulfone derivatives, in soil and their potential for uptake by subsequent crops raise significant concerns for food safety and environmental health.[7][8] Studies have shown that these oxidative metabolites can persist longer in the environment than the parent compound.[7]

Analytical Methodologies for Terbufos and its Metabolites

The accurate and sensitive determination of terbufos and its metabolites, including this compound, is essential for environmental monitoring, food safety assessment, and toxicological research. Gas chromatography (GC) coupled with a phosphorus-selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS), is the most common analytical technique employed.[9][10][11]

A Self-Validating Analytical Workflow

A robust analytical method for terbufos and its metabolites is designed as a self-validating system, incorporating multiple quality control measures to ensure the reliability and accuracy of the results.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & QC Sample Sample Collection (Soil, Water, Crop) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18, Florisil) Extraction->Cleanup GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Cleanup->GC_MS Quantification Quantification (Internal/External Standard) GC_MS->Quantification Validation Method Validation (Linearity, Accuracy, Precision, LOQ) Quantification->Validation

Caption: A generalized analytical workflow for terbufos and its metabolites.

Detailed Experimental Protocol: Extraction and Analysis from Soil

This protocol provides a detailed methodology for the extraction and analysis of terbufos and its key metabolites from soil samples, based on established methods.[9][10]

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract terbufos and its metabolites from the soil matrix.

  • Procedure:

    • Weigh 50 g of a representative soil sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetonitrile.

    • Fortify with an appropriate internal standard to correct for matrix effects and procedural losses.

    • Shake vigorously on a mechanical shaker for 30 minutes.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction of the soil pellet with another 100 mL of acetonitrile.

    • Combine the supernatants.

2. Clean-up using Solid-Phase Extraction (SPE):

  • Objective: To remove interfering co-extractives from the sample extract.

  • Procedure:

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined acetonitrile extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of a 20:80 (v/v) acetonitrile/water solution to remove polar interferences.

    • Elute the analytes with 10 mL of ethyl acetate.

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane) for GC analysis.

3. Gas Chromatographic Analysis:

  • Objective: To separate and quantify terbufos and its metabolites.

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (GC-MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

4. Data Quantification and Validation:

  • Quantification: A multi-level calibration curve is generated using certified reference standards of terbufos, terbufos sulfoxide, terbufos sulfone, terbufos oxon, and this compound. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

  • Method Validation: The method's performance is validated by assessing its linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Quality control samples (blanks, spiked blanks, and matrix spikes) are analyzed with each batch of samples to ensure the ongoing validity of the results.

Data Presentation: Physicochemical Properties and Toxicity

The following table summarizes key physicochemical properties and acute toxicity data for terbufos and its major metabolites.

CompoundChemical FormulaMolar Mass ( g/mol )Log KowAcute Oral LD50 (rat, mg/kg)
Terbufos C9H21O2PS3288.434.71[9]1.4 - 9.2[4]
Terbufos Sulfoxide C9H21O3PS3304.43-Comparable to terbufos[3]
Terbufos Sulfone C9H21O4PS3320.43-Comparable to terbufos[3]
Terbufos Oxon C9H21O3PS2272.36-More toxic than terbufos
This compound C9H21O5PS2304.36-Highly toxic

Environmental Fate and Significance

The transformation of terbufos in the environment is a critical factor in its overall risk assessment. In soil, terbufos is relatively non-persistent, with reported half-lives ranging from a few days to several weeks, depending on soil type and environmental conditions.[5][6] However, its oxidative metabolites, including terbufos sulfoxide and terbufos sulfone, are generally more persistent.[7] These metabolites are also more water-soluble than the parent compound, which can increase their potential for leaching into groundwater and uptake by plants.[8]

The formation of the highly toxic and relatively stable this compound in the environment underscores the importance of considering the entire suite of metabolites when evaluating the environmental impact and human health risks associated with terbufos use. Regulatory assessments and monitoring programs must account for the presence and toxicity of these transformation products.[3]

Conclusion

This compound stands out as a pivotal metabolite in the toxicology of terbufos. Its formation through metabolic activation significantly enhances the anticholinesterase potency of the parent compound. Understanding the intricate pathway of its formation, its potent mechanism of action, and the robust analytical methods for its detection is paramount for researchers and scientists in the fields of toxicology, environmental science, and food safety. The persistence and toxicity of this compound and other related metabolites necessitate a comprehensive approach to risk assessment that extends beyond the parent compound. This technical guide provides a foundational understanding to support further research and informed decision-making regarding the use and regulation of terbufos.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • Rotterdam Convention. (n.d.). Decision Guidance Document Terbufos. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufos. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Terbufos. Retrieved from [Link]

  • Gwon, S. H., et al. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. ResearchGate. Retrieved from [Link]

  • Lee, C. M., Anderson, B., & Elzerman, A. W. (1999). Photolysis of Terbufos. Clemson University. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • World Health Organization. (2004). 4.22 Terbufos (167)(T)**. Retrieved from [Link]

  • Gwon, S. H., et al. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Korean Journal of Agricultural Science. Retrieved from [Link]

  • American Cyanamid Company. (1989). Environmental Chemistry Method for Terbufos Soil. Retrieved from [Link]

  • Gwon, S. H., et al. (2025). 잔류성 유기인계 살충제 Terbufos와 그 대사산물의 후작물로의 흡수 이행 및 토양 중 잔류 특성. Korean Journal of Agricultural Science. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2005). Pesticide residues in food – 2005. Retrieved from [Link]

  • protocols.io. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Detection of Terbufos Oxon Sulfone in Environmental and Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative determination of terbufos oxon sulfone, a key metabolite of the organophosphate pesticide terbufos. The protocols detailed herein are designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering in-depth insights into sample preparation and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Emphasis is placed on the causality behind experimental choices to ensure scientific integrity and the generation of reliable and reproducible data.

Introduction: The Analytical Challenge of Terbufos and its Metabolites

Terbufos, an organophosphate insecticide and nematicide, is employed in agriculture to protect crops such as corn and sugar beets.[1] Upon application, terbufos undergoes rapid metabolism in the environment and biological systems, forming a series of oxidative metabolites, including terbufos sulfoxide, terbufos sulfone, terbufos oxon, terbufos oxon sulfoxide, and this compound.[1] These metabolites, particularly the oxon forms, are of significant toxicological concern as they are potent inhibitors of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals.[2]

This compound represents a terminal oxidation product in the degradation pathway of terbufos. Its persistence and potential for accumulation in various matrices necessitate sensitive and selective analytical methods for accurate risk assessment and regulatory compliance.[3] This application note details validated protocols for the analysis of this compound, addressing the complexities of different sample matrices and the instrumental techniques best suited for their analysis.

Metabolic Pathway of Terbufos

The transformation of terbufos to its various metabolites is a critical consideration in analytical method development. The metabolic pathway generally involves oxidation of the thioether sulfur to a sulfoxide and then a sulfone, and the oxidative desulfuration of the thionophosphoryl group to the more toxic oxon analogue.

Terbufos_Metabolism Terbufos Terbufos Terbufos_Sulfoxide Terbufos Sulfoxide Terbufos->Terbufos_Sulfoxide Oxidation Terbufos_Oxon Terbufos Oxon Terbufos->Terbufos_Oxon Oxidative Desulfuration Terbufos_Sulfone Terbufos Sulfone Terbufos_Sulfoxide->Terbufos_Sulfone Oxidation Terbufos_Oxon_Sulfoxide Terbufos Oxon Sulfoxide Terbufos_Sulfoxide->Terbufos_Oxon_Sulfoxide Oxidative Desulfuration Terbufos_Oxon_Sulfone This compound Terbufos_Sulfone->Terbufos_Oxon_Sulfone Oxidative Desulfuration Terbufos_Oxon->Terbufos_Oxon_Sulfoxide Oxidation Terbufos_Oxon_Sulfoxide->Terbufos_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of Terbufos to its oxidative metabolites.

Recommended Analytical Approaches: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of organophosphate pesticides.[4] However, the polarity and thermal lability of some metabolites can pose challenges, sometimes necessitating derivatization to improve volatility and thermal stability.[5] Phosphorus-specific detectors, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), offer high selectivity for organophosphates.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for many pesticide residue analyses due to its high sensitivity, selectivity, and applicability to a wider range of polar and thermally labile compounds without the need for derivatization.[7][8] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions.

A comparative overview of the two techniques is presented below:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[5]Suitable for a wide range of compounds, including polar and thermally labile ones.[7]
Sensitivity Good, especially with selective detectors (FPD, NPD).Excellent, often achieving lower detection limits than GC-MS.[8]
Selectivity Good, enhanced by mass spectrometric detection.Excellent, particularly with tandem MS (MS/MS) in MRM mode.
Sample Throughput Can be lower due to longer run times and potential for derivatization steps.Generally higher due to faster separation times and direct analysis of extracts.
Matrix Effects Can be significant, requiring robust cleanup procedures.Prone to ion suppression or enhancement, necessitating matrix-matched standards.

Sample Preparation: The Key to Accurate Quantification

Effective sample preparation is crucial for the reliable analysis of this compound. The primary goals are to efficiently extract the analyte from the matrix, remove interfering co-extractives, and concentrate the analyte to a level suitable for instrumental detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become a standard for pesticide residue analysis in food and agricultural commodities due to its simplicity, speed, and minimal solvent usage.[9] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

QuEChERS_Workflow Start Homogenized Sample (e.g., 10g soil) Extraction Add Acetonitrile and shake/vortex Start->Extraction Salting_Out Add QuEChERS salts (e.g., MgSO4, NaCl) and centrifuge Extraction->Salting_Out dSPE Transfer supernatant to d-SPE tube (e.g., PSA, C18) and vortex/centrifuge Salting_Out->dSPE Analysis Analyze supernatant by GC-MS or LC-MS/MS dSPE->Analysis

Caption: Generalized QuEChERS workflow for sample preparation.

Protocol: QuEChERS for Soil Samples [5][10]

  • Sample Weighing and Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then allow to hydrate for 30 minutes.[10]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 5 minutes.

  • Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

  • Shaking and Centrifugation: Immediately shake for at least 2 minutes, then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., a combination of primary secondary amine (PSA) and C18).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.[5]

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for the cleanup and concentration of analytes from complex matrices, particularly for aqueous samples.[11]

Protocol: SPE for Water Samples (Based on EPA Method 8141B) [11]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of dichloromethane, followed by two 5 mL aliquots of methanol, and finally two 5 mL aliquots of deionized water. Do not allow the sorbent to go dry after the methanol wash.[11]

  • Sample Loading: Pass a 1 L water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Rinsing and Drying: After loading, wash the cartridge with a small volume of deionized water and then dry the sorbent by drawing a vacuum for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with an appropriate solvent, such as acetone and dichloromethane.[11]

  • Concentration and Solvent Exchange: The eluate is then concentrated under a gentle stream of nitrogen and the solvent is exchanged to one compatible with the analytical instrument (e.g., n-hexane for GC-MS).

Instrumental Analysis and Method Parameters

LC-MS/MS Analysis of this compound

LC-MS/MS is the recommended technique for achieving the lowest detection limits for this compound.

Typical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation of organophosphate metabolites.
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formateThe acidic modifier and salt improve ionization efficiency and peak shape.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acidOrganic solvent for gradient elution.
Gradient Optimized for separation of terbufos and its metabolites.A typical gradient starts with a low percentage of organic phase, ramps up to elute the analytes, and then re-equilibrates.
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard analytical columns.
Injection Volume 5 - 10 µLDependent on the sensitivity of the instrument.
Ionization Mode Electrospray Ionization (ESI), PositiveTerbufos and its metabolites ionize well in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

MRM Transitions for Terbufos Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Terbufos289.1233.1103.115
Terbufos Sulfoxide305.1249.1119.118
This compound 321.1 265.1 153.1 20

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

GC-MS Analysis of Terbufos and its Metabolites

GC-MS is a reliable alternative, particularly when LC-MS/MS is unavailable.

Typical GC-MS Parameters (Based on EPA Method 8141B) [12]

ParameterSettingRationale
GC Column Low-bleed 5% phenyl polysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm)A common stationary phase for pesticide analysis, providing good separation.
Injector Splitless, 250 °CTo ensure efficient transfer of the analytes onto the column.
Oven Program Initial temp 60°C, hold 1 min; ramp at 10°C/min to 300°C, hold 2 min.[11]A temperature program is essential for separating compounds with different boiling points.
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)Inert carrier gas for GC.
MS Ionization Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
MS Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode provides higher sensitivity for target analytes.

Method Validation and Performance

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (reproducibility).

Typical Performance Data for this compound Analysis:

MatrixMethodLODLOQRecovery (%)Reference
Soil and SedimentLC-MS/MS0.002 mg/kg0.01 mg/kg70-120[13]
TeaLC-MS/MS0.001-0.01 mg/kg0.002-0.03 mg/kg81.5-103.9[14]
Baby FoodLC-MS/MS10-500 ng/kg-Good[15]
CropsGC12.5 ppb0.05-0.15 ppm82.1-98.2[16]

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound in a variety of challenging matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS generally offering superior sensitivity and applicability to the polar metabolites of terbufos. Proper sample preparation, particularly using modern techniques like QuEChERS, is paramount for achieving accurate and precise results. By understanding the principles behind the analytical choices and adhering to validated protocols, researchers and scientists can confidently generate high-quality data for environmental monitoring, food safety assessment, and toxicological studies.

References

  • Food and Agriculture Organization of the United Nations. (2005). Pesticide residues in food – 2005. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Review for Terbufos. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Priority Pesticide Residues in Baby Food by Tandem Quadrupole LC-MS/MS and GC-MS/MS. Retrieved from [Link]

  • American Cyanamid Company. (1989). Environmental Chemistry Method for Terbufos Soil.
  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • CentAUR. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Retrieved from [Link]

  • National Institutes of Health. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). CP 7304.004, Pesticides and Industrial Chemicals in Domestic and Imported Foods. Retrieved from [Link]

  • MDPI. (2023). Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]

  • Nong-eob Gwahag-yeongu. (2021). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Retrieved from [Link]

  • Journal of Food Safety and Quality. (n.d.).
  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Retrieved from [Link]

  • ResearchGate. (2025). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Terbufos. PubChem. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface and Treated Wastewaters. Retrieved from [Link]

  • U.S. Department of Agriculture. (2016). Pesticide Data Program. Retrieved from [Link]

  • Chromex Scientific. (n.d.). Organophosphorous pesticides USEPA 8141 method. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2008). Establishment of Standard Analytical Methods for Determination of Pesticide Residues in Crops -Tests of Terbufos, Diflubenzuron,Aldicarb and Oxamyl. Retrieved from [Link]

  • PubMed Central. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Pesticide Analytical Manual (PAM). Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Terbufos Oxon Sulfone in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive analytical method for the determination of Terbufos oxon sulfone in complex food matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Terbufos, an organophosphate insecticide, and its metabolites are of significant regulatory concern due to their toxicity. This compound is a key metabolite formed through the oxidation of the parent compound in the environment and biological systems.[1][2] The methodology detailed herein employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for trace-level quantification in support of food safety monitoring and regulatory compliance.

Introduction: The Scientific Rationale

Terbufos is a widely used soil insecticide and nematicide. Its environmental and metabolic degradation pathway involves a series of oxidation steps. The parent compound, a phosphorodithioate, is first oxidized to its sulfoxide and sulfone analogs. Subsequently, the thionate sulfur is oxidized to the more toxic oxon equivalent.[2] This results in the formation of several metabolites, including this compound (Figure 1), which exhibit significant cholinesterase inhibition.[3] Due to the comparable or even greater toxicity of these metabolites, regulatory bodies often define the total residue of concern as the sum of the parent compound and its key oxidative metabolites.[3] Therefore, a highly selective and sensitive analytical method capable of quantifying these individual metabolites is crucial for accurate risk assessment and ensuring consumer safety.

LC-MS/MS is the technique of choice for this application due to its ability to distinguish between structurally similar compounds and quantify them at sub-parts-per-billion (ppb) levels, even in challenging matrices like fruits, vegetables, and tea.[1]

Figure 1: Terbufos Metabolic Pathway

Terbufos undergoes oxidation to form its sulfoxide and sulfone, as well as the more toxic oxon analogs.

Terbufos Metabolism Terbufos Terbufos (Parent Insecticide) Sulfoxide Terbufos Sulfoxide Terbufos->Sulfoxide Oxidation Oxon Terbufos Oxon Terbufos->Oxon Oxidation (P=S to P=O) Sulfone Terbufos Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Terbufos Oxon Sulfoxide Sulfoxide->OxonSulfoxide Oxidation (P=S to P=O) OxonSulfone Terbufos Oxon Sulfone (Target Analyte) Sulfone->OxonSulfone Oxidation (P=S to P=O) Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation

Caption: Oxidation pathway of Terbufos to this compound.

Materials and Reagents

  • Standards: Certified reference standard of this compound (CAS No. 56070-15-6). Analytical standards of Terbufos and other relevant metabolites (Terbufos sulfoxide, Terbufos sulfone, Terbufos oxon, Terbufos oxon sulfoxide) for chromatographic separation confirmation.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade), ammonium acetate (LC-MS grade).

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent. Commercially available QuEChERS extraction salt packets and dSPE cleanup tubes are recommended for consistency.

Sample Preparation: The QuEChERS Protocol

The QuEChERS approach is a streamlined sample preparation technique that minimizes solvent usage while providing excellent analyte recoveries from complex matrices.[4][5] The AOAC Official Method 2007.01 is a widely validated version of this procedure and serves as the basis for this protocol.[4][6]

Protocol 3.1: Extraction
  • Homogenization: Weigh 10-15 g of a homogenized fruit or vegetable sample into a 50 mL polypropylene centrifuge tube. For validation, spike the sample with a known concentration of this compound standard at this stage.

  • Solvent Addition: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. The use of acidified acetonitrile helps to protect base-sensitive pesticides from degradation.[5]

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.

  • Salting-Out: Add the appropriate AOAC 2007.01 QuEChERS extraction salt packet (typically containing anhydrous MgSO₄ and sodium acetate).[6] The salts induce phase separation between the aqueous and organic layers and drive the pesticides into the acetonitrile layer.

  • Extraction & Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

Protocol 3.2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Aliquot Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube.

  • dSPE Tube Composition: The dSPE tube should contain anhydrous MgSO₄ to remove residual water and PSA sorbent to remove organic acids, sugars, and other polar matrix components. For matrices with high fat content, C18 sorbent can be included to remove lipids.

  • Cleanup & Centrifugation: Shake the dSPE tube for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Figure 2: QuEChERS Workflow

A streamlined diagram of the sample preparation process from homogenization to the final extract.

QuEChERS Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: dSPE Cleanup Homogenize 1. Homogenize 15g Sample Add_Solvent 2. Add 15 mL Acetonitrile (1% Acetic Acid) Homogenize->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Centrifuge1 4. Shake & Centrifuge Add_Salts->Centrifuge1 Transfer 5. Transfer 6 mL Supernatant Centrifuge1->Transfer Supernatant Add_dSPE 6. Add dSPE Sorbents (MgSO4 + PSA) Transfer->Add_dSPE Centrifuge2 7. Shake & Centrifuge Add_dSPE->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract Supernatant

Caption: The two-step QuEChERS sample preparation workflow.

LC-MS/MS Analysis: Instrumentation and Parameters

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The use of inert column hardware is recommended to improve peak shape and sensitivity for organophosphorus pesticides, which can exhibit non-specific adsorption.[7]

Liquid Chromatography Conditions

The goal of the chromatographic separation is to resolve this compound from its isomers and other matrix components to ensure accurate quantification.

ParameterRecommended ConditionCausality and Rationale
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like organophosphate pesticides.[8]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium AcetateFormic acid and ammonium acetate are common mobile phase additives that promote the formation of protonated molecules [M+H]⁺ in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent that provides good elution strength and is compatible with MS detection.
Gradient Start at 5-10% B, ramp to 95% B over 10-12 minutes, hold for 2-3 minutes, then re-equilibrate.A gradient elution is necessary to separate a range of analytes with varying polarities and to effectively clean the column between injections.
Flow Rate 0.3 - 0.5 mL/minA moderate flow rate is optimal for analytical scale columns, ensuring efficient separation and compatibility with the MS interface.
Column Temp. 40 °CElevated column temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.[8]
Injection Vol. 2 - 5 µLThe injection volume should be minimized to prevent column overloading and matrix effects while maintaining sufficient sensitivity.
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[9]

ParameterRecommended SettingCausality and Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveOrganophosphate pesticides readily form protonated molecular ions [M+H]⁺ under positive ESI conditions.
Ion Source Temp. 500 °CHigh temperature facilitates efficient desolvation of the droplets, leading to improved ionization efficiency and signal intensity.
Nebulizer Gas 65 psiThis gas assists in the formation of a fine spray of charged droplets from the LC eluent.
Curtain Gas 35 psiThis gas prevents solvent droplets and neutral molecules from entering the mass analyzer, reducing contamination and background noise.
Collision Gas 9 psi (Argon)Argon is used as the collision gas in the collision cell (Q2) to induce fragmentation of the precursor ion.
MRM Dwell Time 50-100 msDwell time is the time spent acquiring data for a specific MRM transition. This range ensures sufficient data points across the chromatographic peak for accurate quantification without sacrificing cycle time.
MRM Transitions for this compound

The selection of specific and intense MRM transitions is fundamental for a reliable quantitative method. Based on its molecular formula (C₉H₂₁O₅PS₂) and molecular weight (304.36 g/mol ), the protonated precursor ion [M+H]⁺ for this compound is m/z 305.1.[8] A recent study on the analysis of Terbufos and its five metabolites confirms the feasibility of their simultaneous detection by LC-MS/MS.[1] While specific fragments for this compound are not detailed in all publicly available literature, the fragmentation of related compounds suggests likely product ions. The most abundant and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) (Quantifier)Product Ion (Q3) (Qualifier)Rationale for Fragmentation
This compound 305.1To be determinedTo be determinedFragmentation typically occurs at the labile phosphoester and thioether linkages. Expected fragments would result from the loss of the tert-butylsulfonyl group or cleavage of the phosphate ester bonds. Note: The exact m/z values and optimal collision energies for the quantifier and qualifier ions must be determined experimentally by infusing a pure standard of this compound.
Terbufos (Reference)289.1233.1103.0The transition m/z 289 -> 233 corresponds to the loss of the C₄H₈ (isobutylene) from the tert-butyl group. The fragment m/z 103 represents a characteristic piece of the phosphorodithioate moiety.[10]
Terbufos sulfone (Ref.)321.1171.0265.0These transitions for the related Terbufos sulfone have been reported in regulatory methods, demonstrating fragmentation patterns involving the core structure.[3]

Data Analysis and Validation

  • Quantification: Analyte concentration is determined by comparing the peak area of the quantifier ion from the sample to a matrix-matched calibration curve. Matrix-matched standards are essential to compensate for matrix effects (ion suppression or enhancement) that can affect quantification accuracy.

  • Confirmation: Analyte identity is confirmed by the presence of both quantifier and qualifier ions at the expected retention time, with an ion ratio that matches that of an authentic standard (typically within ±30%).

  • Validation: The method should be validated according to established guidelines (e.g., SANTE/12682/2019). Validation parameters should include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects. Typical LOQs for modern LC-MS/MS systems are in the low µg/kg (ppb) range.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and highly sensitive protocol for the quantification of this compound in food and agricultural samples. The combination of a streamlined QuEChERS sample preparation workflow with the selectivity of tandem mass spectrometry allows for accurate and robust analysis, meeting the stringent requirements of global food safety regulations. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues.

References

  • Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). In Pesticide residues in food - 2005. Retrieved from [Link]

  • Mulligan, C. C., et al. (2014). Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry. Journal of Veterinary Diagnostic Investigation, 26(3), 428-431. Available at: [Link]

  • Hardy, E. M., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1092, 437-445. Available at: [Link]

  • Wang, Y., et al. (2021). Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry. Food Science. Retrieved from [Link]

  • AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. Retrieved from [Link]

  • Bowman, B. T., & Sans, W. W. (1983). Terbufos and Its Metabolites: Identification by Gas-Liquid Chromatography and Mass Spectrometry. Journal of AOAC INTERNATIONAL, 66(4), 859-864. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Application Note. Retrieved from [Link]

  • Shimadzu Corporation. (2013). Targeted Screening and Quantification of Pesticide Residuals in Tobaccos by Ultra Fast LC/MS/MS. ASMS 2013 Poster. Retrieved from [Link]

  • EURL-SRM. (n.d.). About the method - QuEChERS. Retrieved from [Link]

  • Protocols.io. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Retrieved from [Link]

  • Chen, L., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 639. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek Corporation. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. Poster Presentation. Retrieved from [Link]

Sources

Quantitative Analysis of Terbufos Oxon Sulfone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the determination of Terbufos oxon sulfone, a critical metabolite of the organophosphate insecticide Terbufos, using Gas Chromatography-Mass Spectrometry (GC-MS). Terbufos is a widely used soil insecticide and nematicide, and its metabolic pathway involves oxidation to more polar and often more toxic compounds, including the terminal metabolite this compound.[1] Monitoring for this terminal residue is essential for assessing environmental fate, ensuring food safety, and conducting toxicological studies. The protocol herein details a comprehensive workflow, including sample extraction, solid-phase extraction (SPE) cleanup, and optimized GC-MS parameters for selective and accurate quantification. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Introduction and Scientific Principle

Terbufos, an organothiophosphate, undergoes rapid metabolism in soil, plants, and animals through a series of oxidation steps.[2] The parent compound is first oxidized at the thioether sulfur to form terbufos sulfoxide and subsequently terbufos sulfone. Parallel to this, the thiono group (P=S) is oxidized to the more potent acetylcholinesterase-inhibiting oxon (P=O) analogue. The final, most stable metabolite in this pathway is this compound (also known as terbufoxon sulfone).[2] Due to its stability and toxicity, regulatory bodies and researchers often target this compound as a marker for total Terbufos-related residue.

Gas Chromatography-Mass Spectrometry is the technique of choice for this analysis due to its high chromatographic resolution and definitive identification capabilities. This compound, while polar, possesses sufficient volatility and thermal stability for GC analysis. The mass spectrometer, operated in Selected Ion Monitoring (SIM) mode, provides excellent sensitivity and selectivity, allowing for the detection of trace levels in complex sample matrices like soil, water, and biological tissues.[3][4]

This method relies on a two-stage sample preparation process. First, an efficient extraction with acetonitrile isolates the analyte from the sample matrix.[5] This is followed by a solid-phase extraction (SPE) cleanup step. A dual-layer cartridge containing graphitized carbon black (GCB) and primary secondary amine (PSA) is employed. GCB effectively removes pigments and sterols, while PSA removes organic acids and polar interferences, resulting in a cleaner extract and minimizing matrix effects on the GC-MS system.[5][6]

Metabolic Pathway and Analysis Workflow

The following diagrams illustrate the metabolic conversion of Terbufos and the analytical workflow for its quantification.

cluster_metabolism Metabolic Oxidation Pathway Terbufos Terbufos Terbufos_Oxon Terbufos Oxon Terbufos->Terbufos_Oxon P=S to P=O Terbufos_Sulfone Terbufos Sulfone Terbufos->Terbufos_Sulfone Sulfide Oxidation Target This compound Terbufos_Oxon->Target Terbufos_Sulfone->Target

Caption: Metabolic pathway of Terbufos to this compound.

Sample Sample (Soil, Water, Tissue) Extraction Acetonitrile Extraction Sample->Extraction Cleanup SPE Cleanup (GCB/PSA) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis GC-MS Analysis (SIM Mode) Concentration->Analysis Result Quantification Analysis->Result

Caption: General experimental workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound analytical standard: (CAS No. 56070-15-6), PESTANAL® grade or equivalent, >98% purity.[6]

  • Solvents: Acetonitrile, Acetone, Toluene (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • SPE Cartridges: Dual-layer cartridges containing 500 mg Primary Secondary Amine (PSA) and 500 mg Graphitized Carbon Black (GCB).

  • Gases: Helium (carrier gas), 99.999% purity or higher.

Instrumentation

The method was developed on a standard benchtop GC-MS system. The parameters provided below are a guideline and may require optimization for different instrument models.[7]

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless Inlet
Autosampler Agilent 7693A or equivalent
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness
Data System MassHunter, Xcalibur, or equivalent

Detailed Experimental Protocols

Preparation of Standard Solutions

Rationale: A series of calibration standards are prepared to create a calibration curve, which is essential for accurate quantification of the analyte in unknown samples. Using a solvent mixture like acetonitrile:toluene can improve analyte solubility and chromatographic peak shape.[5]

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at -20°C.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask and bring to volume with acetonitrile.

  • Calibration Standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL): Perform serial dilutions of the Working Standard Solution using a diluent of acetonitrile:toluene (3:1, v/v). These standards are used to build the calibration curve. Store at 4°C for up to one month.

Sample Preparation Protocol (QuEChERS-based)

Rationale: This modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with a d-SPE cleanup is designed for high-throughput analysis of pesticide residues in complex matrices. Acetonitrile is used for extraction due to its ability to efficiently extract a wide range of pesticides. The salting-out step with MgSO₄ and NaCl induces phase separation, driving the analyte into the acetonitrile layer.[3]

  • Homogenization & Weighing: Homogenize the sample (e.g., soil, fruit). Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For water samples, use 10 mL directly.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute. This step removes water from the acetonitrile extract.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 rpm for 2 minutes.

  • Filtration & Injection: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis Protocol

Rationale: The selected GC and MS parameters are optimized for the separation, detection, and quantification of this compound. A slow initial oven ramp ensures good separation from early-eluting matrix components, while the higher final temperature ensures the elution of all analytes. Splitless injection is used to maximize the transfer of analyte onto the column, which is critical for trace-level detection.[4]

Table 1: GC-MS Instrument Conditions

Parameter Value Justification
GC Inlet
Injection Mode Splitless Maximizes sensitivity for trace analysis.
Injection Volume 1 µL Standard volume for good reproducibility.
Inlet Temperature 250 °C Ensures rapid volatilization without thermal degradation.
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column dimensions and efficiency.
Oven Program
Initial Temperature 80 °C, hold 1 min Allows for solvent focusing and separation of volatile interferences.
Ramp 1 20 °C/min to 200 °C Separates mid-range analytes.
Ramp 2 10 °C/min to 280 °C Elutes the target analyte with good peak shape.
Final Hold Hold for 5 min Ensures elution of all components and column bake-out.
MS Parameters
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique producing reproducible spectra.
Ionization Energy 70 eV Standard energy for generating library-comparable mass spectra.
Source Temperature 230 °C Reduces contamination and maintains analyte stability.
Quadrupole Temp. 150 °C Ensures consistent mass filtering.
Transfer Line Temp. 280 °C Prevents analyte condensation between GC and MS.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring specific ions.

| Solvent Delay | 5 min | Prevents the high-concentration solvent peak from damaging the detector. |

Data Analysis and Interpretation

Analyte Identification and Fragmentation

Identification of this compound is confirmed by comparing the retention time and the relative abundance of qualifier ions to the quantifier ion against a known standard. The Electron Ionization (EI) process induces predictable fragmentation of the molecule. While a library spectrum may not be available, the fragmentation pattern can be reliably predicted based on the structure and established fragmentation rules for organophosphates.

node_structure This compound MW = 304.06 frag1 Loss of tert-butyl radical [M-57]+ = m/z 247 node_structure->frag1 frag2 Diethyl phosphate ion [(EtO)2P(O)]+ = m/z 137 node_structure->frag2 frag3 Loss of ethylene [137-28]+ = m/z 109 frag2->frag3

Caption: Proposed key EI fragmentations of this compound.

The primary fragmentation involves the cleavage of the tert-butyl group, a highly stable carbocation, resulting in a prominent ion at [M-57]⁺ (m/z 247) . Other characteristic fragments arise from the diethyl phosphate moiety, including the [(C₂H₅O)₂P(O)]⁺ ion at m/z 137 and its subsequent loss of ethylene molecules to yield ions at m/z 109 and m/z 81 .

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the following ions are recommended for SIM mode. The most abundant and specific ion (m/z 247) is chosen as the quantifier for best sensitivity, while the others serve as qualifiers to ensure identity.

Table 2: Proposed MS SIM Parameters for this compound

Function Ion (m/z) Proposed Origin
Quantifier 247 [M - C₄H₉]⁺
Qualifier 1 137 [(C₂H₅O)₂PO]⁺
Qualifier 2 109 [(C₂H₅O)(HO)PO]⁺

| Qualifier 3 | 57 | [C₄H₉]⁺ |

Quantification

A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 247) against the concentration of the prepared standards. The concentration of this compound in the unknown samples is then calculated using the linear regression equation derived from this curve.

Method Performance

Based on similar multi-residue pesticide methods, the performance characteristics are expected to be as follows.

Table 3: Typical Method Performance Characteristics

Parameter Expected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.002 mg/kg
Limit of Quantitation (LOQ) 0.01 mg/kg
Recovery (at 0.05 mg/kg) 80 - 110%

| Precision (%RSD) | < 15% |

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound. The combination of a robust sample preparation protocol and optimized instrumental parameters allows for accurate analysis in diverse and complex matrices. This methodology is well-suited for environmental monitoring, food safety analysis, and toxicological research, enabling professionals to make informed decisions regarding the impact and regulation of Terbufos residues.

References

  • U.S. Food and Drug Administration. (2019). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. protocols.io. [Link]

  • Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). FAO. [Link]

  • U.S. Food and Drug Administration. (2024). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. protocols.io. [Link]

  • Chen, X., et al. (2019). Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry. Food Science. [Link]

  • U.S. Food and Drug Administration. (2018). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood v1. protocols.io. [Link]

  • Shimadzu Corporation. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14671598, this compound. PubChem. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent. [Link]

  • Purdue University. (2019). SOP Title: GC/MS Method for Detection of Terbufos, Diazinon and Parathion in Blood. protocols.io. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. CROMlab. [Link]

  • Thermo Fisher Scientific. (n.d.). Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. SCISPEC. [Link]

  • Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment. [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). [Link]

  • Belal, T. S., et al. (2018). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PubMed Central. [Link]

Sources

Application Note: A Validated Protocol for In Vitro Acetylcholinesterase Inhibition Assay Using Terbufos Oxon Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in neurotoxicology, pesticide analysis, and cholinesterase inhibitor screening.

Foundational Principles: The Critical Role of Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE), a serine hydrolase, is a pivotal enzyme in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the signal transmission at cholinergic synapses[1]. The precise regulation of ACh concentration is vital for maintaining normal cognitive, muscular, and autonomic functions.

Organophosphorus compounds (OPs) are a class of potent neurotoxic agents that exert their effects by inhibiting AChE[2]. Terbufos, a systemic insecticide and nematicide, is itself a weak inhibitor. However, through metabolic activation (bioactivation) in vivo or environmental oxidation, it is converted into more toxic metabolites, including terbufos oxon and its subsequent oxidation products, terbufos oxon sulfoxide and terbufos oxon sulfone[3][4]. These "oxon" metabolites are the primary agents of toxicity, demonstrating significantly higher potency for AChE inhibition[3][4].

This document provides a detailed protocol for quantifying the inhibitory potential of this compound on AChE in vitro. The methodology is based on the well-established Ellman's method, a robust and sensitive colorimetric assay that allows for the kinetic measurement of AChE activity[5][6][7].

The Mechanism of Irreversible Inhibition

This compound, like other organophosphates, acts as an irreversible inhibitor of AChE. The central phosphorus atom of the OP compound orchestrates a nucleophilic attack on the hydroxyl group of the serine residue (specifically Ser-203) located within the enzyme's active site[2][8][9]. This interaction results in the formation of a stable, covalent phosphyl-serine bond[9][10]. This phosphylated enzyme is catalytically inactive and its regeneration is extremely slow, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors, which underlies the clinical signs of OP toxicity[9].

G cluster_0 AChE Active Site cluster_1 Inhibitor cluster_2 Inhibited Enzyme AChE Active AChE (with Serine-OH) Serine Serine-OH Inhibited_AChE Phosphylated AChE (Inactive) Phosphyl_Serine Phosphyl-Serine Serine->Phosphyl_Serine Phosphylation OP This compound (P=O) OP->Serine Nucleophilic Attack & Covalent Bonding

Caption: Mechanism of AChE irreversible inhibition by this compound.

Assay Principle: The Ellman's Method

The protocol herein utilizes the spectrophotometric method developed by Ellman et al., which is the gold standard for measuring cholinesterase activity[5][6]. The assay's logic is based on a coupled enzymatic reaction:

  • Substrate Hydrolysis: AChE hydrolyzes the synthetic substrate, acetylthiocholine (ATCI), to produce thiocholine and acetate[11][12].

  • Colorimetric Reaction: The free sulfhydryl group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB)[5][6].

  • Spectrophotometric Detection: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm. This rate is directly proportional to the AChE activity in the sample[6][12]. When an inhibitor like this compound is present, the rate of ATCI hydrolysis decreases, resulting in a reduced rate of color formation.

Materials, Reagents, and Instrumentation

Instrumentation
  • Spectrophotometric 96-well microplate reader capable of reading at 412 nm.

  • Calibrated single and multichannel micropipettes (10 µL, 100 µL, 200 µL).

  • Standard laboratory vortex mixer.

  • Incubator set to 37°C (optional, can be performed at room temperature).

  • Clear, flat-bottom 96-well microplates.

Reagents and Solutions

It is imperative to use high-purity water (e.g., Milli-Q or 18 MΩ·cm) for all buffer and reagent preparations.

ReagentStock ConcentrationSolvent/BufferStorage Conditions
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)100 U/mL0.1 M Phosphate Buffer, pH 8.0-20°C (prepare aliquots to avoid freeze-thaw)
This compound10 mMDMSO (HPLC Grade)-20°C, protected from light
Eserine (Physostigmine) - Positive Control10 mMDMSO (HPLC Grade)-20°C, protected from light
Acetylthiocholine Iodide (ATCI)15 mMDeionized Water4°C, prepare fresh daily
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)10 mM0.1 M Phosphate Buffer, pH 7.04°C, protected from light
0.1 M Phosphate Buffer, pH 8.0N/ADeionized Water4°C
Dimethyl Sulfoxide (DMSO)N/AN/ARoom Temperature

Causality Behind Reagent Choices:

  • AChE Source: AChE from electric eel is a widely used and commercially available standard, providing high activity and well-characterized kinetics, ensuring reproducibility across different labs[13].

  • Buffer pH: A pH of 8.0 is optimal for AChE activity and the reaction between thiocholine and DTNB, ensuring a robust signal[11][14].

  • Solvent: DMSO is used to dissolve the hydrophobic this compound and positive control. It is critical to ensure the final DMSO concentration in the assay well is low (≤1%) to prevent enzyme denaturation or interference.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL. All experiments should be performed in triplicate to ensure statistical validity.

Preparation of Working Solutions
  • AChE Working Solution (0.1 U/mL): On the day of the assay, dilute the 100 U/mL AChE stock solution 1:1000 in ice-cold 0.1 M Phosphate Buffer, pH 8.0. Keep on ice until use. The dilution factor may need optimization based on the specific activity of the enzyme lot.

  • Inhibitor Dilution Series:

    • Prepare a 100 µM intermediate stock of this compound by diluting the 10 mM DMSO stock 1:100 in 0.1 M Phosphate Buffer, pH 8.0.

    • Perform a serial dilution (e.g., 10-fold or 2-fold) from the 100 µM stock using the same buffer to create a range of concentrations (e.g., 0.01 nM to 10 µM). This range is crucial for accurately determining the IC50 value[1].

    • Prepare a similar dilution series for the positive control, Eserine.

  • ATCI Working Solution (15 mM): Prepare fresh by dissolving the required amount of ATCI powder in deionized water.

  • DTNB Working Solution (3 mM): Dilute the 10 mM stock solution in 0.1 M Phosphate Buffer, pH 8.0[15].

Assay Procedure in 96-Well Plate

The following diagram illustrates the sequential addition of reagents to the microplate wells.

G Start Start: Prepare 96-Well Plate Step1 Step 1: Add Buffer 120 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells. Start->Step1 Step2 Step 2: Add Inhibitor/Control 20 µL of this compound dilutions, Positive Control, or Buffer (for 100% activity). Step1->Step2 Step3 Step 3: Add Enzyme 20 µL of AChE Working Solution (0.1 U/mL). Add buffer to Blank wells. Step2->Step3 Incubate Pre-incubate for 15 minutes at 37°C. Allows inhibitor to bind to the enzyme. Step3->Incubate Step4 Step 4: Add DTNB 20 µL of DTNB Working Solution (3 mM). Incubate->Step4 Step5 Step 5: Initiate Reaction Add 20 µL of ATCI Working Solution (15 mM) to all wells. Step4->Step5 Measure Immediately measure absorbance at 412 nm kinetically for 5-10 minutes. Step5->Measure

Caption: Workflow for the AChE inhibition assay in a 96-well plate format.

Plate Layout and Reagent Addition:

Well TypeReagent 1: Buffer (pH 8.0)Reagent 2: Inhibitor/VehicleReagent 3: Enzyme/BufferPre-incubationReagent 4: DTNBReagent 5: ATCI
Blank 120 µL20 µL Buffer20 µL Buffer15 min, 37°C20 µL20 µL
100% Activity 120 µL20 µL Buffer (with DMSO)20 µL AChE15 min, 37°C20 µL20 µL
Test Inhibitor 120 µL20 µL this compound20 µL AChE15 min, 37°C20 µL20 µL
Positive Control 120 µL20 µL Eserine20 µL AChE15 min, 37°C20 µL20 µL

Step-by-Step Execution:

  • Add 120 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.

  • Add 20 µL of the appropriate this compound dilution to the "Test Inhibitor" wells. Add 20 µL of the positive control (Eserine) to its designated wells. Add 20 µL of buffer (containing the same final DMSO concentration as the highest inhibitor concentration) to the "100% Activity" and "Blank" wells.

  • Add 20 µL of the AChE working solution to all wells except the "Blank" wells. Add 20 µL of buffer to the "Blank" wells.

  • Mix gently by tapping the plate. Pre-incubate the plate for 15 minutes at 37°C. This step is critical for irreversible inhibitors like OPs, allowing sufficient time for the phosphylation reaction to occur[11].

  • Following incubation, add 20 µL of the DTNB working solution to all wells.

  • Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.

Data Analysis and Interpretation

Calculation of Reaction Rate

The rate of reaction (V) is the change in absorbance per unit of time (ΔAbs/min). This is determined from the linear portion of the kinetic curve for each well. Modern plate reader software can typically calculate this automatically.

Calculation of Percent Inhibition

The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ ( V_control - V_inhibitor ) / V_control ] × 100 [11][16]

Where:

  • V_control is the average reaction rate of the "100% Activity" wells (corrected for the blank).

  • V_inhibitor is the reaction rate of a well containing the inhibitor (corrected for the blank).

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%[1][13].

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope)[17].

  • The IC50 value is determined from the fitted curve. Graphing software such as GraphPad Prism or Origin is recommended for this analysis[13][17].

Sample Data Presentation
This compound [M]log [Inhibitor]Average Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05200.0
1.0E-10-10.00.04856.7
1.0E-09-9.00.041121.0
1.0E-08-8.00.025551.0
1.0E-07-7.00.009981.0
1.0E-06-6.00.002196.0

Assay Validation and Quality Control

A protocol's trustworthiness is established by its internal validation systems.

  • Positive Control: The inclusion of a known AChE inhibitor like Eserine or Donepezil is mandatory. The calculated IC50 value for the positive control should fall within a historically accepted range, confirming that the assay system (enzyme, reagents, instrument) is performing correctly.

  • Blank Control: The blank wells, containing all reagents except the enzyme, are essential to correct for any non-enzymatic hydrolysis of ATCI or background absorbance from the reagents or the inhibitor itself. The rate of change in the blank should be negligible.

  • Z'-Factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity: Ensure that the reaction rate for the "100% Activity" control is linear for the duration of the measurement period. If the curve plateaus prematurely, it may indicate substrate depletion or enzyme instability, requiring optimization of enzyme or substrate concentrations.

References

  • PubChem. (n.d.). Terbufos. National Center for Biotechnology Information. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2005). Terbufos (167). In Pesticide residues in food - 2005 evaluations. Retrieved from [Link]

  • Worek, F., & Thiermann, H. (2013). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
  • ResearchGate. (n.d.). IC50 values of acetylcholinesterase enzyme (AChE) inhibition... [Image]. Retrieved from [Link]

  • Kolisorn, T., et al. (2014). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Use of In Vitro Data to Determine Data Derived Extrapolation Factors (DDEFs) for H. Regulations.gov. Retrieved from [Link]

  • Ingkaninan, K., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Food and Agriculture Organization of the United Nations. (n.d.). 4.22 Terbufos (167)(T)**. Retrieved from [Link]

  • Kolisorn, T., et al. (2014). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences, 142(2), 437–446. Retrieved from [Link]

  • Asen, I. O., & Aluko, R. E. (2022). In-vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1009455. Retrieved from [Link]

  • Musilek, K., et al. (2014). Prophylactic administration of non-organophosphate cholinesterase inhibitors before acute exposure to organophosphates: assessment using terbufos sulfone. Journal of Applied Toxicology, 34(10), 1096-1103. Retrieved from [Link]

  • Aldridge, W. N., & Reiner, E. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 115(2), 147–162.
  • Wikipedia. (n.d.). Terbufos. Retrieved from [Link]

  • Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay and Drug Development Technologies, 9(4), 334-343. Retrieved from [Link]

  • protocols.io. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Retrieved from [Link]

  • Gerlza, T., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Scientific Reports, 11, 2038. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

  • IEEE Xplore. (2024). An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer's Disease. Retrieved from [Link]

  • Hart, G. J., & O'Brien, R. D. (1984). Kinetics for the inhibition of acetylcholinesterase from the electric eel by some organophosphates and carbamates. Biochemistry, 23(8), 1618-1624. Retrieved from [Link]

  • Cvetković, D., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 843. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method [Image]. Retrieved from [Link]

  • Wilson, C. M., et al. (2014). Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry.
  • Lourenço, A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Plants, 9(7), 903. Retrieved from [Link]

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 3(3), 163-171. Retrieved from [Link]

  • Kolisorn, T., et al. (2014). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences, 142(2), 437-446. Retrieved from [Link]

Sources

Application Notes and Protocols: Experimental Design for Studying Terbufos Oxon Sulfone Persistence in the Environment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of soil-borne and foliar pests in crops such as corn and sugar beets.[1] Upon application, Terbufos undergoes rapid oxidation in the environment to form its primary metabolites: terbufos sulfoxide and terbufos oxon sulfone.[2][3] While the parent compound, Terbufos, is relatively non-persistent, its metabolites, particularly this compound, exhibit greater persistence and mobility in soil.[2][4] This increased persistence, coupled with the high toxicity of organophosphate compounds, raises significant environmental and food safety concerns, necessitating a thorough understanding of the environmental fate of these metabolites.[3][5]

These application notes provide a comprehensive guide for researchers, environmental scientists, and regulatory professionals to design and execute robust experiments for evaluating the persistence of this compound in various environmental matrices. The protocols outlined herein are grounded in established regulatory guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), ensuring scientific integrity and the generation of reliable data for environmental risk assessments.[6][7]

Foundational Principles of Experimental Design

A successful persistence study hinges on a design that is both scientifically sound and relevant to real-world environmental conditions. The primary objective is to quantify the rate of degradation of this compound and identify the key factors influencing its persistence.

The Causality Behind Key Experimental Choices

Matrix Selection (Soil and Water): The choice of soil and water types is paramount. Degradation rates are significantly influenced by physicochemical properties.[8] Therefore, studies should include a variety of characterized soils with differing textures (e.g., sandy loam, clay loam), organic carbon content, and pH.[8][9] For aquatic studies, sterile buffered solutions at different pH levels (e.g., 5, 7, 9) are essential to evaluate abiotic hydrolysis, while natural water samples (e.g., from agricultural runoff) can provide insights into the role of microorganisms.[10]

Environmental Factors: Temperature and moisture are critical drivers of pesticide degradation.[11][12] Experiments should be conducted under controlled temperature and moisture conditions that mimic relevant environmental scenarios (e.g., average soil temperatures during the growing season). Photolysis studies, which assess degradation due to sunlight, are also crucial, especially for surface water contamination scenarios.[3][13]

Concentration Levels: The application rates of Terbufos in the field should guide the initial concentrations of this compound used in laboratory studies. It is also beneficial to test a range of concentrations to assess whether the degradation rate is concentration-dependent.[5]

Ensuring Trustworthiness through Self-Validating Systems

To ensure the integrity of the data, every protocol must incorporate self-validating mechanisms:

  • Controls: Untreated control samples for each matrix are mandatory to account for potential background contamination and matrix effects.[14]

  • Sterile vs. Non-Sterile Conditions: Comparing degradation rates in sterile (e.g., autoclaved soil, filtered water) and non-sterile matrices helps to differentiate between abiotic (chemical) and biotic (microbial) degradation pathways.[15]

  • Replication: A minimum of three replicate samples for each treatment and time point is essential to assess variability and ensure statistical significance.

  • Fortification and Recovery: Spiking control samples with a known concentration of this compound and calculating the recovery rate during extraction and analysis validates the efficiency of the analytical method.[16]

Analyte and Reference Standards

High-purity analytical standards of Terbufos, terbufos sulfoxide, and this compound are required for instrument calibration and quantification. Certified reference materials should be used whenever available.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting persistence studies in soil and water.

Soil Persistence Study (Aerobic Laboratory)

This protocol is designed to determine the aerobic degradation rate of this compound in soil, often expressed as the time for 50% dissipation (DT50).

Objective: To quantify the persistence of this compound in soil under controlled aerobic, moisture, and temperature conditions.

Materials:

  • Characterized test soils (minimum of 3 types)

  • Analytical grade this compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Incubation chambers/environmental chambers

  • Glass flasks or beakers

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or a suitable detector.[17]

Protocol:

  • Soil Preparation and Characterization:

    • Air-dry fresh soil samples and sieve them (2 mm mesh) to remove large debris.

    • Characterize each soil type for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

    • Determine the water holding capacity (WHC) of each soil.

  • Fortification:

    • Weigh 50 g (on a dry weight basis) of soil into individual flasks.

    • Prepare a stock solution of this compound in acetonitrile.

    • Fortify the soil samples to achieve the desired concentration (e.g., 1 mg/kg). Ensure the volume of acetonitrile added is minimal to avoid affecting microbial activity.

    • Thoroughly mix the soil to ensure homogenous distribution of the analyte. Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Adjust the soil moisture to 50-60% of its WHC with deionized water.

    • Loosely cover the flasks to allow for air exchange while minimizing water loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

    • Include a set of sterile control samples (autoclaved soil) to assess abiotic degradation.

    • Include untreated control samples to monitor for background contamination.

  • Sampling:

    • Collect triplicate samples from each treatment group at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • Store samples at -20°C prior to analysis if immediate extraction is not possible.

  • Extraction:

    • To a 10 g subsample of soil, add 20 mL of acetonitrile.

    • Shake vigorously on a mechanical shaker for 1 hour.

    • Centrifuge the samples at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis:

    • Analyze the extracts using a validated GC-MS method for the quantification of this compound.[10][17]

    • Prepare a calibration curve using certified reference standards.

    • Calculate the concentration of this compound in each sample, correcting for soil moisture content.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the DT50 value using appropriate kinetic models (e.g., first-order kinetics).

Aquatic Persistence Study (Hydrolysis)

This protocol evaluates the abiotic degradation of this compound in water at different pH levels.

Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffered solutions.

Materials:

  • Analytical grade this compound

  • Sterile aqueous buffers (pH 5, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Incubators

  • Sterile glass vials with Teflon-lined caps

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup and concentration)

  • GC-MS or LC-MS/MS

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • In sterile glass vials, add the appropriate volume of the stock solution to the sterile pH buffers to achieve the target concentration (e.g., 1 µg/mL). The volume of acetonitrile should be less than 1% of the total volume.

  • Incubation:

    • Seal the vials and incubate them in the dark at a constant temperature (e.g., 25°C).

    • Prepare triplicate samples for each pH and time point.

    • Include a control sample with only the buffer solution.

  • Sampling:

    • Collect samples at specified intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • At each time point, sacrifice three vials from each pH group for analysis.

  • Sample Preparation and Analysis:

    • Directly inject the aqueous sample into the analytical instrument if the concentration is within the detection range.

    • If concentration is required, perform a liquid-liquid extraction or use SPE cartridges to extract and concentrate the analyte.

    • Analyze the samples using a validated GC-MS or LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point for each pH.

    • Determine the hydrolysis rate constant and the half-life (DT50) for each pH condition.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and comparison.

Tabular Summary of Physicochemical and Persistence Data
ParameterValueSource
Terbufos Properties
Water Solubility (20°C)4.5 mg/L[1]
Log P (octanol-water partition)4.51[1]
Aerobic Soil DT50 (Typical)8 days[1]
Aqueous Hydrolysis DT50 (pH 7)6.5 days[1]
Terbufos Metabolite Properties
Terbufos sulfoxide DT50 (Soil)136 - 174 days[2]
This compound DT50 (Soil)136 - 174 days[2]
Terbufos sulfoxide DT50 (Soil, field)~42.5 - 47.0 days[5]
This compound DT50 (Soil, field)~52.3 - 62.8 days[5]

Note: DT50 values can vary significantly based on experimental conditions.

Diagrams and Workflows

Visual representations of experimental processes and chemical transformations enhance understanding.

Terbufos_Degradation_Pathway Terbufos Terbufos Sulfoxide Terbufos Sulfoxide Terbufos->Sulfoxide Oxidation Sulfone This compound (Persistent Metabolite) Sulfoxide->Sulfone Oxidation Soil_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Char Soil Characterization (pH, OC, Texture) Fortification Fortify Soil with This compound Soil_Char->Fortification Incubation Incubate Samples (Controlled T, Moisture) Fortification->Incubation Sampling Collect Samples Over Time Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Quantification Extraction->GCMS Data_Analysis Calculate DT50 GCMS->Data_Analysis

Caption: Workflow for the soil persistence study.

Conclusion

The experimental designs and protocols detailed in this guide provide a robust framework for assessing the environmental persistence of this compound. By adhering to these methodologies, researchers can generate high-quality, reliable data that is crucial for accurate environmental risk assessment and the development of effective management strategies for Terbufos and its metabolites. The emphasis on causality, self-validation, and adherence to international guidelines ensures that the resulting data will be scientifically defensible and suitable for regulatory submission.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Korean Journal of Agricultural Science, 47(3), 443-453. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Registration Review: Ecological Risk Assessment for Terbufos. Regulations.gov. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, March 17). About Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

  • Lee, C. M., Anderson, B., & Elzerman, A. W. (1999). Photolysis of Terbufos. Clemson University. Retrieved from [Link]

  • EXTOXNET. (1996). Terbufos. Extension Toxicology Network. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Data Requirements for Pesticide Registration. Retrieved from [Link]

  • OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 509: Crop Field Trials. Retrieved from [Link]

  • Kah, M., & Brown, C. D. (2007). Factors Influencing Degradation of Pesticides in Soil. Journal of Agricultural and Food Chemistry, 55(12), 4487-4492. Retrieved from [Link]

  • Sharma, A., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(47), 33245-33266. Retrieved from [Link]

  • Fowlkes, N. B., et al. (2014). Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry. Journal of Analytical Toxicology, 38(8), 585-588. Retrieved from [Link]

  • Munnecke, D. M. (1979). Hydrolysis of organophosphate insecticides by an immobilized-enzyme system. Biotechnology and Bioengineering, 21(12), 2247-2261. Retrieved from [Link]

  • Hussain, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 13(6), 1152. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. Retrieved from [Link]

  • Buschmann, J. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in Molecular Biology, 947, 37-56. Retrieved from [Link]

  • Blanchet, P. F. (1978). Hydrolytic and Photochemical Degradation of Organophosphorus Pesticides. CORE. Retrieved from [Link]

  • Kah, M., et al. (2007). Factors Influencing Degradation of Pesticides in Soil. Journal of Agricultural and Food Chemistry, 55(12), 4487-4492. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

  • Belisle, A. A., & Swineford, D. M. (1988). Terbufos and Its Metabolites: Identification by Gas-Liquid Chromatography and Mass Spectrometry. Journal of AOAC INTERNATIONAL, 71(4), 749-752. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). OECD development of test guidelines and methodologies. Retrieved from [Link]

  • Pehkonen, S. O., & Zhang, Q. (2002). The Degradation of Organophosphorus Pesticides in Natural Waters: A Critical Review. Critical Reviews in Environmental Science and Technology, 32(1), 17-72. Retrieved from [Link]

  • Kumar, S., et al. (2018). Pesticide residues and their microbial degradation in soil: A review. Agronomy Journal, 110(4), 1241-1253. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, February 13). Test Guidelines for Pesticide Data Requirements. Retrieved from [Link]

  • Rong, C., et al. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Structural Chemistry, 33(5), 1589-1598. Retrieved from [Link]

  • Kah, M., & Brown, C. D. (2007). Factors influencing degradation of pesticides in soil. Journal of Agricultural and Food Chemistry, 55(12), 4487-4492. Retrieved from [Link]

  • American Cyanamid Company. (1989). Environmental Chemistry Method for Terbufos Soil. Retrieved from [Link]

  • NITE - National Institute of Technology and Evaluation. (2020). Evaluation of Biodegradability/Persistence of Chemical Substances and Effects of Combined Exposure on Biodegradation. NITE-Gmic, 7(1), 1-10. Retrieved from [Link]

Sources

Application Notes and Protocols for Ecotoxicological Impact Studies of Terbufos Oxon Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the ecotoxicological assessment of Terbufos oxon sulfone. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for robust environmental impact studies.

Introduction: The Ecotoxicological Significance of this compound

Terbufos, an organophosphate insecticide and nematicide, is used to control a variety of agricultural pests.[1] Upon its introduction into the environment, Terbufos undergoes metabolic transformation, leading to the formation of several degradates, including this compound.[2] While the parent compound, Terbufos, is highly toxic, its metabolites, such as this compound, are of significant ecotoxicological concern due to their increased persistence and mobility in soil and aquatic systems.[2][3]

Terbufos and its oxon metabolites, including this compound, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and vertebrates.[4][5][6] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[5][7] Given its potential to contaminate surface waters and harm non-target organisms, a thorough ecotoxicological evaluation of this compound is imperative for a comprehensive environmental risk assessment.[3]

This guide provides standardized protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to assess the impact of this compound on key aquatic organisms.

Chemical and Physical Properties of Terbufos and its Metabolites

A fundamental understanding of the physicochemical properties of Terbufos and its metabolites is crucial for designing and interpreting ecotoxicological studies. These properties influence their environmental fate, bioavailability, and potential for toxic effects.

PropertyTerbufosThis compound
Molecular Formula C₉H₂₁O₂PS₃C₉H₂₁O₅PS₂
Molecular Weight 288.43 g/mol 304.4 g/mol [8]
Water Solubility 5 mg/L[1]Data not readily available, but expected to be higher than Terbufos due to increased polarity.
Log K_ow_ (Octanol-Water Partition Coefficient) 4.71[9]Expected to be lower than Terbufos, indicating higher water solubility and lower potential for bioaccumulation.
Vapor Pressure 3.16 x 10⁻⁴ mm Hg at 25°C[9]Data not readily available.
Persistence Short half-life in soil (4-5 days)[6]More persistent than Terbufos, with a half-life of 136 to 174 days in soil.[2]
Mobility in Soil Moderately to slightly mobile.[2]More mobile than Terbufos.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Terbufos and its oxon metabolites is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] This process is critical to understand when designing and interpreting ecotoxicological studies.

AChE Inhibition Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Continuous Nerve Stimulation Continuous Nerve Stimulation ACh->Continuous Nerve Stimulation Leads to Nerve Impulse Nerve Impulse AChR->Nerve Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Phosphorylated) TOS This compound TOS->AChE Inhibits Inhibited_AChE->ACh Accumulation of caption Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols for Aquatic Ecotoxicology

The following protocols are adapted from OECD guidelines and are designed to assess the acute and chronic toxicity of this compound to representative aquatic organisms.

Protocol 1: Acute Toxicity to Fish

This protocol is based on the OECD Guideline 203: Fish, Acute Toxicity Test .[10]

Objective: To determine the median lethal concentration (LC50) of this compound to a selected fish species over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

Materials:

  • This compound (analytical grade)

  • Glass test chambers (e.g., 10 L aquaria)

  • Dilution water (reconstituted or natural, free of contaminants)

  • pH meter, dissolved oxygen meter, thermometer

  • Acclimation tanks

  • Pipettes and glassware for preparing test solutions

Procedure:

  • Acclimation: Acclimate fish to the test conditions (temperature, water quality) for at least 12 days.[6]

  • Range-finding Test: Conduct a preliminary range-finding test to determine the approximate range of concentrations for the definitive test.

  • Test Concentrations: Prepare a series of at least five test concentrations of this compound, geometrically spaced, and a control (dilution water only).

  • Test Setup:

    • Randomly assign fish to the test chambers (at least 7 fish per concentration).

    • Maintain a constant temperature (e.g., 15 ± 1 °C for rainbow trout).

    • Ensure a photoperiod of 16 hours light and 8 hours dark.[11]

    • Maintain dissolved oxygen levels above 60% of air saturation.[9][11]

  • Exposure: The test duration is 96 hours.[10] A semi-static renewal of the test solutions every 24 or 48 hours is recommended to maintain exposure concentrations.[9]

  • Observations: Record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.[10]

  • Water Quality: Monitor and record pH, dissolved oxygen, and temperature at least daily.

  • Analytical Verification: At the beginning and end of the test, and ideally at each renewal, take water samples from the control and each test concentration to analytically verify the concentration of this compound.

Data Analysis:

  • Calculate the cumulative mortality for each concentration at each observation time.

  • Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, moving average).

Protocol 2: Acute Immobilisation Test for Daphnia sp.

This protocol is based on the OECD Guideline 202: Daphnia sp., Acute Immobilisation Test .[12][13][14]

Objective: To determine the median effective concentration (EC50) of this compound that causes immobilisation of Daphnia magna over a 48-hour exposure period.

Test Organism: Daphnia magna neonates (<24 hours old).

Materials:

  • This compound (analytical grade)

  • Glass test beakers (e.g., 100 mL)

  • Daphnia culture medium

  • Incubator with controlled temperature and lighting

  • Stereomicroscope

Procedure:

  • Test Organisms: Use neonates from a healthy, reproducing culture.

  • Test Concentrations: Prepare a series of at least five test concentrations of this compound and a control.

  • Test Setup:

    • Place at least 20 daphnids, divided into at least four replicates, at each test concentration.[13]

    • Maintain a constant temperature of 20 ± 1 °C.[11]

    • Provide a 16-hour light, 8-hour dark photoperiod.[11]

  • Exposure: The test duration is 48 hours.[13] This is a static test (no renewal of the medium).[12]

  • Observations: At 24 and 48 hours, count the number of immobilised daphnids in each replicate.[14] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[12][13]

  • Water Quality: Measure pH and dissolved oxygen at the beginning and end of the test.

  • Analytical Verification: Verify the test concentrations at the start and end of the exposure.

Data Analysis:

  • Calculate the percentage of immobilised daphnids for each concentration at 24 and 48 hours.

  • Determine the 48-hour EC50 value and its 95% confidence limits.

Protocol 3: Chronic Toxicity to Daphnia magna (Reproduction Test)

This protocol is based on the OECD Guideline 211: Daphnia magna Reproduction Test .[5][15]

Objective: To assess the effect of this compound on the reproductive output of Daphnia magna over a 21-day period.

Test Organism: Daphnia magna neonates (<24 hours old).

Procedure:

  • Test Setup: Similar to the acute test, but with individual daphnids in each test vessel (10 replicates per concentration).[15]

  • Exposure: The test duration is 21 days.[16] The test medium is renewed three times a week.

  • Feeding: Feed the daphnids daily.

  • Observations:

    • Record the survival of the parent daphnids.

    • Count and remove the offspring produced by each parent at each medium renewal.[16]

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent animal.[5] Other endpoints include time to first brood and parental mortality.

  • Data Analysis: Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. Calculate the ECx (e.g., EC10, EC20) for reproduction.

Protocol 4: Algal Growth Inhibition Test

This protocol is based on the OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test .[17][18][19]

Objective: To determine the effects of this compound on the growth of a selected freshwater algal species over a 72-hour period.

Test Organism: Pseudokirchneriella subcapitata (a green alga).

Procedure:

  • Test Setup: Exponentially growing algal cultures are exposed to a series of at least five concentrations of this compound in a nutrient-rich medium.[17][19]

  • Exposure: The test duration is 72 hours under constant illumination and temperature (21-24 °C).[19]

  • Biomass Measurement: Algal growth is determined by measuring the algal biomass at 24, 48, and 72 hours. Biomass can be measured by cell counts, fluorescence, or absorbance.

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield.

  • Data Analysis: Calculate the EC50 for both growth rate and yield. Determine the NOEC and LOEC.

Data Interpretation and Reporting

For each protocol, a detailed report should be prepared, including:

  • A complete description of the test substance and its preparation.

  • The species of the test organism and its source.

  • A detailed description of the experimental design and test conditions.

  • The results of all analytical measurements of the test substance concentrations.

  • The biological results (e.g., LC50, EC50, NOEC, LOEC) with confidence limits.

  • A discussion of the results in the context of the ecotoxicological profile of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the ecotoxicological impact of this compound. By adhering to these standardized methods, researchers can generate high-quality, reliable data that is essential for environmental risk assessment and regulatory decision-making. The high toxicity of Terbufos and the persistence of its metabolites underscore the importance of such studies in protecting aquatic ecosystems.

References

  • Extension Toxicology Network. (1996). Terbufos - EXTOXNET PIP. Cornell University. [Link]

  • Food and Agriculture Organization of the United Nations. (2005). Terbufos (167). [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). [Link]

  • Choung, C. B., Hyne, R. V., & Stevens, M. M. (2012). A low concentration of atrazine does not influence the acute toxicity of the insecticide terbufos or its breakdown products to Chironomus tepperi. Environmental Toxicology and Chemistry, 31(5), 1082–1088. [Link]

  • World Health Organization. (2004). 4.22 Terbufos (167)(T)**. [Link]

  • U.S. Environmental Protection Agency. (2015). Registration Review: Ecological Risk Assessment for Terbufos. [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufos. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. [Link]

  • Kuca, K., Jun, D., & Musilek, K. (2010). Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning. Journal of Applied Toxicology, 30(5), 443-447. [Link]

  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Link]

  • Journal of Food and Drug Analysis. (1998). Establishment of Standard Analytical Methods for Determination of Pesticide Residues in Crops -Tests of Terbufos, Diflubenzuron,Aldicarb and Oxamyl. [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. [Link]

  • Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Molecules, 28(18), 6681. [Link]

  • U.S. Environmental Protection Agency. (1996). Ecological Effects Test Guidelines OPPTS 850.1010 Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids. [Link]

  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. [Link]

  • Sweden Water Research. (2022). Chronic toxicity testing of Citalopram on the crustacean Daphnia magna. [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. [Link]

  • Scymaris. (n.d.). OECD 201: Our Technical Approach. [Link]

  • Analytice. (2021). OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test. [Link]

  • ibacon GmbH. (n.d.). OECD 211: Daphnia magna Reproduction Test. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Terbufos Oxon Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide on derivatization methodologies for the analysis of Terbufos oxon sulfone, the common moiety metabolite of the organophosphate insecticide Terbufos. The analysis of Terbufos and its toxicologically significant metabolites presents a challenge due to their polarity and thermal lability. A primary strategy involves the oxidation of all parent and related residues into the single, more stable this compound for simplified quantification. This guide details the protocol for this oxidative conversion. Furthermore, it explores essential post-hydrolysis derivatization techniques—alkylation, silylation, and acylation—that are critical for enhancing the gas chromatographic performance of organophosphate metabolites. These methods increase analyte volatility, improve thermal stability, and enhance detector sensitivity, thereby ensuring robust and reliable quantification. Detailed, field-proven protocols, comparative data, and workflow diagrams are provided for researchers, analytical chemists, and professionals in environmental and food safety testing.

Introduction: The Analytical Challenge of Terbufos Residues

Terbufos (S-tert-butylthiomethyl O,O-diethyl phosphorodithioate) is a systemic organophosphate insecticide and nematicide used to control a variety of pests in crops like corn and sugar beets.[1] Upon application, Terbufos is metabolized in plants and animals through a series of oxidation reactions, forming several toxic metabolites, including Terbufos sulfoxide, Terbufos sulfone, Terbufos oxon, and Terbufos oxon sulfoxide.[1][2] The ultimate oxidized metabolite in this pathway is this compound (O,O-Diethyl S-(tert-butylsulfonyl)methyl phosphorothioate).[1][3]

The inherent toxicity of Terbufos and its metabolites necessitates sensitive and accurate analytical methods for monitoring their residues in environmental and biological matrices.[4][5] Gas Chromatography (GC) is a powerful tool for this purpose; however, the direct analysis of these polar, thermally sensitive organophosphate compounds is often problematic, leading to poor chromatographic peak shape, thermal degradation in the injector, and low volatility.[6][7]

Derivatization is a critical sample preparation step that chemically modifies an analyte to improve its analytical characteristics. The primary goals of derivatizing Terbufos metabolites are:

  • Increased Volatility & Thermal Stability: To ensure the analyte can be efficiently vaporized and transported through the GC column without degradation.[7][8]

  • Improved Chromatographic Performance: To reduce peak tailing and improve resolution from matrix interferences.[9][10]

  • Enhanced Detector Sensitivity: To introduce chemical moieties (e.g., fluorine atoms) that significantly increase the response of specific detectors, such as the Electron Capture Detector (ECD).[9][11]

This guide focuses on the principal derivatization strategy for Terbufos residue analysis: the conversion to a common moiety, this compound, followed by a discussion of general derivatization techniques applicable to its hydrolyzed precursors.

The Common Moiety Approach: Oxidation as a Primary Derivatization

The most widely adopted analytical strategy for Terbufos is to account for the total toxic residue by converting the parent compound and its primary oxidative metabolites into a single, stable product: this compound.[1] This elegant approach simplifies a complex multi-analyte problem into a single-analyte quantification, streamlining the analytical workflow and data interpretation. The conversion is achieved through a chemical oxidation reaction, most commonly using meta-chloroperbenzoic acid (m-CPBA).[1]

This oxidation is, in essence, the first and most crucial derivatization step. It creates a uniform analytical target from multiple parent residues.

Workflow: Oxidation to Common Moiety

cluster_0 Parent Residues in Sample Extract Terbufos Terbufos Oxidation Oxidation Step (m-CPBA) Terbufos->Oxidation Met1 Terbufos Sulfoxide Met1->Oxidation Met2 Terbufos Sulfone Met2->Oxidation Met3 Terbufos Oxon Met3->Oxidation Moiety Common Moiety (this compound) Oxidation->Moiety Analysis GC-FPD / GC-MS Analysis Moiety->Analysis Analyte Hydrolyzed Analyte (e.g., Dialkyl Phosphate) Reagent PFBBr Reagent + Catalyst (e.g., K₂CO₃) Analyte->Reagent Derivative PFB-Ester Derivative (Volatile, ECD-Active) Reagent->Derivative Analysis GC-ECD / GC-MS Analysis Derivative->Analysis Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS with Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (dSPE) or SPE Cartridge Extraction->Cleanup Deriv Derivatization (Oxidation or other methods) Cleanup->Deriv Analysis GC Analysis Deriv->Analysis

Caption: A generalized workflow from sample to analysis.

Conclusion

The robust analysis of this compound via gas chromatography is critically dependent on appropriate derivatization strategies. For regulatory compliance and total residue determination, the oxidation of parent Terbufos and its metabolites to the common moiety this compound is the most efficient and validated approach. F[1]or research contexts requiring the analysis of specific hydrolyzed metabolites, post-hydrolysis derivatization via alkylation (PFBBr), silylation (BSTFA), or acylation (TFAA) provides the necessary enhancements in volatility, stability, and detector sensitivity. The protocols and comparative data presented in this note serve as a practical guide for scientists to develop and implement reliable methods for the monitoring of this important organophosphate pesticide.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • De Alwis, H. D., et al. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(9), 721-729. Retrieved from [Link]

  • Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of clinical validation of mass spectrometry-based assays. Clinical Chemistry, 55(11), 1933-1941.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14671598, this compound. Retrieved from [Link]

  • Protocols.io. (2024). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Retrieved from [Link]

  • Valdivia, A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4618. Retrieved from [Link]

  • Al-Qassab, A., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(22), 7544. Retrieved from [Link]

  • MDPI. (n.d.). Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. Retrieved from [Link]

  • De Alwis, H. D., et al. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(9), 721-729. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods, 15(44), 5649-5660. Retrieved from [Link]

  • ResearchGate. (n.d.). Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • National Institutes of Health. (2024). Evaluation of different QuEChERS-based methods for the extraction of 48 wastewater-derived organic contaminants from soil and lettuce root... Scientific Reports, 14, 4192. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood v1. Retrieved from [Link]

  • Clemson University. (n.d.). Photolysis of Terbufos. Retrieved from [Link]

  • National Institutes of Health. (2012). A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(1), 323-326. Retrieved from [Link]

  • ResearchGate. (n.d.). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Retrieved from [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Regulations.gov. (2015). Registration Review: Ecological Risk Assessment for Terbufos. Retrieved from [Link]

  • Asensio-Ramos, M., et al. (2014). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 823, 1-23.
  • Zwiener, C., & Frimmel, F. H. (2004).
  • Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of the breakdown products, terbufos sulfoxide and terbufos sulfone individually and in combination to C. cf dubia. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Stability and Handling of Terbufos Oxon Sulfone Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and stability of Terbufos oxon sulfone analytical standards. As a critical metabolite of the organophosphate insecticide Terbufos, the integrity of this standard is paramount for accurate and reproducible analytical results. This document moves beyond simple instructions to explain the scientific principles governing the stability of this compound, enabling users to proactively safeguard their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound standards.

Q1: What is the optimal storage temperature for this compound standards?

A1: For long-term stability, this compound standards, whether in solid form or dissolved in an appropriate solvent, should be stored at -20°C or lower . While some suppliers may ship standards in acetonitrile at 4°C for short-term transit, this is not ideal for storage beyond a few weeks[1]. The low temperature is critical to minimize the rate of potential degradation reactions, primarily hydrolysis. Storing at freezer temperatures significantly reduces molecular kinetic energy, thereby preserving the integrity of the phosphate ester structure.

Q2: What is the expected shelf-life of a properly stored standard?

A2: When stored as a solid or in a suitable solvent (see Q3) at -20°C in a tightly sealed, amber vial, a this compound standard can be expected to remain stable for at least 12-18 months. Studies on the parent compound Terbufos and its residues in frozen matrices have demonstrated stability for approximately 18 months[2]. A study on terbufos in various matrices at -20°C showed high recovery rates (90.1 - 99.2%) after 150-190 days[3][4]. Always refer to the manufacturer's certificate of analysis (CoA) for the specific expiration date of your lot.

Q3: Which solvents are recommended for preparing stock and working solutions?

A3: The choice of solvent is critical. Aprotic organic solvents are highly recommended.

  • Primary Choice: Acetonitrile is an excellent choice due to its polarity, which allows for good solubility, and its aprotic nature, which prevents it from participating in hydrolysis reactions[1].

  • Alternative: Acetone can also be used.

  • Avoid: Protic solvents such as methanol or ethanol should be used with caution and only for short-term working solutions. The hydroxyl group (-OH) in these solvents can act as a nucleophile and contribute to the solvolysis (a form of hydrolysis) of the phosphate ester bond over time, especially if water is present.

Q4: How can I visually inspect my standard for signs of degradation?

A4: While chemical degradation is often not visible, you should always perform a visual inspection before use. For solid standards, look for changes in color (e.g., from white/off-white to yellow or brown), clumping, or a melted appearance, which could indicate absorption of moisture or thermal degradation. For solutions, check for discoloration, cloudiness, or the formation of precipitates. However, the absence of visual cues does not guarantee stability; only chemical analysis can confirm the standard's integrity.

Q5: What are the primary chemical degradation pathways for this compound?

A5: The primary pathway of concern for a stored analytical standard is hydrolysis . The central phosphorus atom is electrophilic and susceptible to nucleophilic attack by water. This process is highly dependent on pH and temperature[2]. The reaction cleaves the phosphate ester bonds, leading to the formation of inactive and analytically distinct products, such as des-ethyl derivatives[2]. Exposure to strong acids or bases will catalyze this degradation[5].

Section 2: Troubleshooting Guide

This guide helps diagnose and resolve common experimental issues related to standard stability.

Problem Encountered Probable Cause(s) Related to Standard Integrity Recommended Solution & Scientific Rationale
Poor calibration curve linearity (r² < 0.995) or low instrument response. 1. Degradation of the Standard: The concentration of the active analyte is lower than stated due to breakdown. 2. Incomplete Solubilization: The standard may not have fully dissolved, especially if using a less-than-optimal solvent.1. Prepare a fresh working solution from your stock. If the issue persists, prepare a fresh stock solution from the neat or solid standard. 2. Compare with a new standard: If available, analyze a freshly prepared solution from a new, unopened vial of the standard to confirm if the old standard has degraded. 3. Ensure complete dissolution: After adding the solvent, vortex the solution for at least 30-60 seconds and sonicate for 5-10 minutes to ensure the analyte is fully in solution before making further dilutions.
Appearance of unexpected or extraneous peaks in the chromatogram. 1. Formation of Degradation Products: Hydrolysis or photolysis can create new chemical species that may be chromatographically active. 2. Solvent Contamination: The solvent may have degraded or become contaminated.1. Analyze a solvent blank: This will determine if the extraneous peaks are from the solvent itself. 2. Review the degradation pathway: The primary hydrolysis products are des-ethyl derivatives[2]. Check scientific literature for the expected mass-to-charge ratios (m/z) of these degradants if using mass spectrometry to tentatively identify them. 3. Use fresh, high-purity solvent: Always use HPLC or MS-grade solvents from a recently opened bottle for preparing standards.
Quality Control (QC) samples consistently fail or show a downward trend over time. 1. Long-Term Instability of Working/Stock Solutions: The standard is slowly degrading under the current storage conditions (e.g., stored at 4°C instead of -20°C, or in a clear vial). 2. Repeated Freeze-Thaw Cycles: Bringing the stock solution to room temperature multiple times can introduce moisture from condensation and accelerate degradation.1. Re-evaluate storage protocol: Ensure all stock solutions are stored at -20°C in amber vials to protect from light. 2. Aliquot stock solutions: Upon initial preparation, divide the stock solution into multiple smaller, single-use aliquots. This prevents the need to thaw the entire stock for each use, preserving the integrity of the bulk supply. Use one aliquot to prepare fresh working standards for each analytical run.

Section 3: Core Protocols & Best Practices

Adherence to standardized protocols is essential for ensuring the validity of experimental data.

Experimental Protocol: Preparation of Stock and Working Solutions
  • Equilibration: Before opening, allow the sealed vial of the neat standard to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would accelerate hydrolysis.

  • Solvent Preparation: Use only high-purity, HPLC or MS-grade aprotic solvents (e.g., acetonitrile) from a reliable source[1].

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh the required amount of solid standard using a calibrated analytical balance.

    • Quantitatively transfer the solid to a Class A volumetric flask.

    • Add a small amount of solvent to dissolve the solid completely. Vortex and sonicate briefly if necessary.

    • Once fully dissolved, fill the flask to the calibration mark with the solvent.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer and Storage: Immediately transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.

  • Working Solution Preparation: Prepare working solutions by performing serial dilutions from the stock solution using calibrated pipettes and fresh solvent. These solutions should ideally be prepared fresh for each analytical batch. If stored, they must be kept under the same stringent conditions as the stock solution.

  • Documentation: Record all details, including the standard lot number, final concentration, solvent used, date of preparation, and preparer's initials, in a dedicated laboratory notebook.

Section 4: Technical Summary & Data

Data Presentation: Recommended Storage Conditions
ParameterRecommendationScientific Rationale & JustificationAuthoritative Source
Storage Temperature -20°C or lower Minimizes thermal degradation and hydrolysis rates, preserving the chemical structure.[2],[3],[4]
Solvent (for solutions) Acetonitrile (Primary) Aprotic nature prevents participation in hydrolysis. Good solvating power.[1]
Container Amber Glass Vials with PTFE-lined Caps Protects from light-induced degradation (photolysis). Provides an inert, airtight seal to prevent solvent evaporation and moisture ingress.General Lab Best Practice
Handling Aliquot stock solutions for single use Avoids repeated freeze-thaw cycles of the primary stock, which can introduce water via condensation and accelerate degradation.General Lab Best Practice
Mandatory Visualization: Terbufos Degradation Pathway

The following diagram illustrates the oxidative metabolism of the parent compound, Terbufos, to this compound, and highlights the potential for subsequent hydrolytic degradation, which is a key concern during standard storage.

Terbufos_Degradation cluster_oxidation Oxidative Metabolism Pathway cluster_degradation Storage Degradation Concern Terbufos Terbufos Sulfoxide Terbufos Sulfoxide Terbufos->Sulfoxide Oxidation Oxon Terbufos Oxon Terbufos->Oxon Oxidation Sulfone Terbufos Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Terbufos Oxon Sulfoxide Sulfoxide->OxonSulfoxide Oxidation OxonSulfone Terbufos Oxon Sulfone Sulfone->OxonSulfone Oxidation Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation Degradation Hydrolysis Products (e.g., Des-ethyl derivatives) OxonSulfone->Degradation Hydrolysis (pH, Temp, H₂O dependent)

Caption: Oxidative pathway of Terbufos to its metabolite this compound.

Section 5: Safety Precautions

Terbufos and its metabolites are organophosphates and potent acetylcholinesterase inhibitors, making them highly toxic.[6][7] All handling of these standards, whether in solid or solution form, must be conducted with appropriate personal protective equipment (PPE) in a designated chemical fume hood.

  • PPE: Wear nitrile gloves, a lab coat, and safety glasses with side shields at all times.

  • Handling: Never handle the compound in an open lab environment. Use a chemical fume hood to prevent inhalation.

  • Disposal: Dispose of all waste, including empty vials, used pipette tips, and contaminated solvents, in accordance with your institution's hazardous waste disposal procedures.

  • Spill: In case of a spill, immediately alert personnel, evacuate the area if necessary, and follow your laboratory's established spill cleanup protocol for highly toxic chemicals.

Proper storage and handling are not just matters of good science; they are critical safety imperatives[8].

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • Lee, S., Kim, S., Kim, J., Lee, J., & Kim, J. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Journal of Agricultural Science, In Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufos. PubChem Compound Database. Retrieved from [Link]

  • Lee, S., Kim, S., Kim, J., Lee, J., & Kim, J. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Korean Journal of Agricultural Science, In Press. Retrieved from [Link]

  • Clemson University. (n.d.). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: terbufos (ISO). Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Safety Data Sheet: Organophosphorus Pesticide Standard (1X1 mL). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Safety Data Sheet: Terbufos Sulfone Standard. Retrieved from [Link]

  • Jamil, S., & Ganti, L. (2023). Organophosphate Toxicity. StatPearls [Internet]. Retrieved from [Link]

  • Reigart, J. R., & Roberts, J. R. (n.d.). Organophosphate Insecticides. Retrieved from [Link]

  • Committee on Toxicity. (n.d.). ORGANOPHOSPHATES. Retrieved from [Link]

Sources

Challenges and solutions in the chemical synthesis of Terbufos oxon sulfone

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers navigating the complexities of Terbufos oxon sulfone synthesis, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol. As a metabolite of the highly toxic organophosphate insecticide Terbufos, the synthesis of its oxon sulfone derivative is critical for creating analytical standards for toxicological studies and environmental monitoring.[1][2][3] This guide is structured to address the specific challenges inherent in this multi-step oxidation process, ensuring scientific integrity and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound (IUPAC name: 2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane) is the final, common moiety oxidative metabolite of the organophosphate insecticide Terbufos.[1][4] The synthesis of this compound is crucial not for therapeutic development, but for creating a certified analytical reference standard. Researchers require this standard for quantifying residue levels of Terbufos and all its oxidative metabolites in environmental samples (e.g., soil, water) and biological matrices.[1] Analytical methods often involve oxidizing all Terbufos-related residues present in a sample to this single, stable sulfone for accurate measurement by gas chromatography (GC).[1]

Q2: What is the general chemical pathway for synthesizing this compound?

A2: The synthesis involves a two-stage oxidation process starting from Terbufos.

  • Oxidation of the phosphorodithioate (P=S) to a phosphorothioate (P=O): This converts the parent compound to its "oxon" form.

  • Oxidation of the thioether sulfur (C-S-C) to a sulfone (C-SO₂-C): This occurs in two steps, proceeding through a sulfoxide intermediate before reaching the final sulfone state. These oxidations can happen concurrently or sequentially depending on the reaction conditions. A strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is typically used to drive the reaction to completion.[1]

Q3: What are the primary safety concerns when handling Terbufos and its derivatives?

A3: Extreme caution is mandatory. Terbufos and its metabolites are potent acetylcholinesterase (AChE) inhibitors, meaning they are highly toxic neurotoxins.[3][5][6] Exposure can lead to a cholinergic crisis with symptoms including seizures, respiratory depression, and potentially death.[6][7] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. An emergency plan and access to appropriate medical countermeasures should be in place.

Q4: How stable is this compound?

A4: While more persistent in the environment than its parent compound, this compound is susceptible to degradation under certain conditions.[8] It can undergo hydrolysis, and this degradation is pH-dependent.[1] Furthermore, organophosphates can decompose at elevated temperatures.[3] Therefore, it is crucial to store the synthesized compound in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent degradation.

Visualizing the Synthetic Pathway

The conversion of Terbufos to this compound is a multi-step oxidative process. The following diagram illustrates the key transformations.

SynthesisPathway Terbufos Terbufos (P=S, Thioether) TSO Terbufos Sulfoxide (P=S, Sulfoxide) Terbufos->TSO Oxidation TO Terbufos Oxon (P=O, Thioether) Terbufos->TO Oxidation TS Terbufos Sulfone (P=S, Sulfone) TSO->TS Oxidation TOSO Terbufos Oxon Sulfoxide (P=O, Sulfoxide) TSO->TOSO Oxidation TOS This compound (P=O, Sulfone) TS->TOS Oxidation TO->TOSO Oxidation TOSO->TOS Oxidation

Caption: Oxidative pathway from Terbufos to this compound.

Detailed Experimental Protocol: Oxidation of Terbufos

This protocol describes a representative procedure for the synthesis of this compound using m-CPBA as the oxidant.

Objective: To synthesize this compound as an analytical standard.

Materials:

  • Terbufos (Starting Material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Terbufos (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Causality: Using an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water. Cooling the reaction is critical to control the exothermic oxidation and prevent over-oxidation or degradation.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (>3 equivalents) in DCM. Add this solution dropwise to the cooled Terbufos solution over 30-60 minutes.

    • Causality: A molar excess of m-CPBA is required to ensure complete oxidation of both the phosphorodithioate and the thioether to the phosphorothioate and sulfone, respectively. Slow, dropwise addition maintains temperature control.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The goal is the complete disappearance of the starting material and all intermediates (sulfoxide, oxon, etc.).

    • Causality: Monitoring confirms when the reaction is complete, preventing premature workup (low yield) or unnecessarily long reaction times.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxide.

    • Causality: This step safely neutralizes the reactive excess oxidant, preventing potential hazards during the workup.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and finally brine.

    • Causality: The bicarbonate wash removes the acidic byproduct of the oxidant. The brine wash helps to break any emulsions and begins the drying of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all water is essential before removing the solvent to prevent hydrolysis of the product.

  • Purification: Purify the resulting crude oil using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

    • Causality: The intermediates and the final product have different polarities. Chromatography separates the desired this compound from any remaining starting material, intermediates, or byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My reaction stalled, and TLC/GC analysis shows a mixture of Terbufos sulfoxide and Terbufos oxon sulfoxide, but very little of the desired sulfone. What went wrong?

A: This is a classic case of incomplete oxidation.

  • Probable Cause 1: Insufficient Oxidant. The stoichiometry is critical. You need at least three molar equivalents of an oxidant like m-CPBA to fully convert the thioether to a sulfone (2 equivalents) and the P=S to P=O (1 equivalent). The purity of your m-CPBA should also be considered; if it has degraded over time, its effective concentration will be lower.

  • Solution 1: Add another equivalent of m-CPBA to the reaction mixture and continue stirring. Monitor closely by TLC. For future experiments, use fresh, high-purity oxidant and consider using a slight excess (e.g., 3.5-4 equivalents).

  • Probable Cause 2: Low Reaction Temperature. While initial cooling is necessary to control the exotherm, maintaining the reaction at 0 °C for the entire duration may not provide enough energy to overcome the activation barrier for the second oxidation step (sulfoxide to sulfone).

  • Solution 2: After the initial controlled addition of the oxidant at 0 °C, allow the reaction to naturally warm to room temperature and stir overnight. This often provides the thermal energy needed for the final oxidation step.

Q: The purification by column chromatography is difficult. The product is co-eluting with an impurity. How can I improve separation?

A: Co-elution is common when dealing with organophosphate metabolites of similar polarity.

  • Probable Cause: Similar Polarity. The sulfoxide intermediate is close in polarity to the sulfone product, making baseline separation on silica challenging.

  • Solution 1: Adjust Chromatography Conditions. Try a different solvent system with different selectivities (e.g., DCM/Methanol or Toluene/Acetone). Using a shallower gradient during elution can also improve resolution. If available, preparative HPLC with a reverse-phase column could be an option.

  • Solution 2: Alternative Purification. Some sulfones can be purified via precipitation. An advanced technique involves dissolving the crude product in an aqueous caustic solution (e.g., dilute NaOH) and then carefully neutralizing with acid to a pH of 4-6 to precipitate the purified sulfone, leaving some impurities behind in the solution.[9] This must be done cautiously, as the product may be sensitive to harsh pH.

Q: My final yield is very low, and I suspect the product degraded during workup. What are the likely causes?

A: Product degradation is a significant challenge, often due to hydrolysis.

  • Probable Cause 1: pH Instability. The phosphorothioate ester linkage in this compound is susceptible to hydrolysis under strongly acidic or basic conditions.[1][3] The use of unbuffered aqueous solutions or residual acid/base from the workup can catalyze this degradation.

  • Solution 1: Ensure all aqueous washes are either neutral or buffered. After the final wash, work quickly to dry and concentrate the organic phase. Avoid any purification methods that require harsh pH conditions if your molecule proves to be sensitive.

  • Probable Cause 2: Thermal Instability. Organophosphorus compounds can decompose at high temperatures.[3]

  • Solution 2: When using a rotary evaporator, use a low-temperature water bath (<40 °C) to remove the solvent. Do not leave the final product on the evaporator for an extended period after the solvent is gone.

Troubleshooting Workflow Diagram

The following decision tree provides a logical workflow for addressing common synthesis problems.

Troubleshooting start Problem Detected (e.g., Low Yield, Impure Product) check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_reaction eval_completion Is Starting Material or Intermediate Present? check_reaction->eval_completion incomplete Incomplete Reaction eval_completion->incomplete Yes degradation Degradation Products Detected? eval_completion->degradation No action_oxidant Action: - Add more oxidant - Increase reaction time/temp incomplete->action_oxidant side_reaction Side Reaction / Degradation degradation->side_reaction Yes purification_issue Purification Issue degradation->purification_issue No action_conditions Action: - Check pH of workup - Reduce temperature - Use fresh reagents side_reaction->action_conditions action_purify Action: - Optimize chromatography - Attempt recrystallization - Consider alternative workup purification_issue->action_purify

Caption: A decision tree for troubleshooting this compound synthesis.

Summary of Key Physical Properties

The following table summarizes key properties of the target compound and its direct precursors, which is essential for analytical monitoring and purification design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
TerbufosC₉H₂₁O₂PS₃288.43P=S, Thioether
Terbufos OxonC₉H₂₁O₃PS₂272.36P=O, Thioether
Terbufos SulfoxideC₉H₂₁O₃PS₃304.43P=S, Sulfoxide
Terbufos SulfoneC₉H₂₁O₄PS₃320.43P=S, Sulfone
This compound C₉H₂₁O₅PS₂ 304.36 P=O, Sulfone

Data sourced from PubChem and other chemical databases.[3][4]

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • Clemson University. (n.d.). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufos. PubChem Compound Database. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Rotterdam Convention. (n.d.). Decision Guidance Document Terbufos. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Lee, J.-K., et al. (n.d.). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. 농업과학연구. Retrieved from [Link]

  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
  • Regulations.gov. (2009). Registration Review – preliminary problem formulation for the ecological risk assessment of terbufos. Retrieved from [Link]

  • Ali, A. S., & At-Taras, E. E. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Medscape. (2023). Organophosphate Toxicity Clinical Presentation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Recovery of Terbufos Oxon Sulfone from Fatty Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers and analytical scientists tackling the complex challenge of accurately quantifying Terbufos oxon sulfone in high-fat content matrices such as edible oils, animal tissues, and dairy products. As an organophosphate pesticide metabolite, this compound presents a unique set of analytical hurdles due to its increased polarity compared to its parent compound, Terbufos.[1][2][3] This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to help you enhance your analyte recovery and achieve reliable, reproducible results.

Section 1: Understanding the Core Challenge

Q: Why is this compound so difficult to recover from fatty samples?

A: The primary difficulty lies in a fundamental principle of chemistry: "like dissolves like." Here’s a breakdown of the conflicting properties you're up against:

  • The Matrix - Nonpolar: Fatty matrices are predominantly composed of triglycerides, which are large, nonpolar molecules. To effectively dissolve or disrupt this matrix, nonpolar or moderately polar solvents are traditionally used.[4]

  • The Analyte - Polar: Terbufos undergoes metabolic transformation in the environment and in organisms.[5][6] This process involves oxidation, converting the parent Terbufos into metabolites like this compound.[2] This oxidation significantly increases the molecule's polarity. Highly polar pesticides are notoriously challenging to extract using generic methods designed for broader-spectrum, less polar compounds.[7][8]

  • The Extraction Dilemma:

    • If you use a polar solvent (like methanol or water-rich acetonitrile) to target the polar this compound, you will achieve poor extraction efficiency because the solvent cannot effectively penetrate the nonpolar lipid environment.

    • If you use a nonpolar solvent (like hexane) to dissolve the fat, your polar analyte will remain insoluble and be discarded with the sample material, leading to extremely low recovery.

This polarity mismatch is the central reason for poor recovery. Furthermore, any co-extracted matrix components can interfere with detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a phenomenon known as the matrix effect , which can suppress or enhance the analyte signal, leading to inaccurate quantification.[9][10][11]

Section 2: Troubleshooting the Sample Preparation Workflow

This section addresses common failure points in the analytical workflow, from initial extraction to final cleanup, and provides targeted solutions.

Q1: My initial extraction with 100% acetonitrile is yielding low and inconsistent recoveries. What is going wrong?

A: While acetonitrile is the solvent of choice for the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, its effectiveness can be limited in high-fat samples for polar analytes.[12][13] The acetonitrile may not be efficiently partitioning the analyte from the lipid phase into the solvent phase.

Causality & Solution:

  • Partitioning Inefficiency: The analyte may be physically trapped within the lipid globules. Vigorous homogenization is critical, but solvent modification can also be key.

  • Solution 1: Acidification: Adding a small amount of acid (e.g., 1% acetic acid or 5% formic acid in acetonitrile) can help.[4] For an organophosphate metabolite, this can ensure the analyte is in a consistent protonation state, potentially improving its partitioning into the acetonitrile layer.

  • Solution 2: Solvent Modification: While less common in standard QuEChERS, for particularly challenging matrices, a dual-solvent system can be explored. A method using a combination of polar and non-polar solvents in a multi-step extraction can sometimes improve recovery of a wide range of metabolites.[14] However, for routine pesticide analysis, optimizing the acetonitrile extraction is preferred.

Q2: I'm seeing a significant lipid layer in my final extract, which is contaminating my LC-MS/MS system. How can I improve fat removal?

A: This is the most critical issue when working with fatty matrices. Effective lipid removal is a multi-step process. Relying on a single cleanup technique is often insufficient.

Causality & Solution:

  • High Lipid Load: Fatty samples can contain >20% lipids.[4] Standard dSPE (dispersive Solid Phase Extraction) sorbents can be quickly overwhelmed.

  • Solution 1: Low-Temperature Precipitation (Winterization): This is the single most effective step for bulk fat removal. After your initial acetonitrile extraction and centrifugation, transfer the supernatant to a clean tube and place it in a freezer at -20°C to -80°C for at least 30-60 minutes.[15][16] The low temperature causes the dissolved lipids to precipitate out of the acetonitrile. A subsequent cold centrifugation step will pellet the solidified fats, allowing you to easily decant the clean, analyte-containing supernatant.

  • Solution 2: Dispersive SPE (dSPE) with C18: After winterization, the remaining nonpolar interferences can be removed with a dSPE step. C18 sorbent is a reversed-phase silica that effectively binds nonpolar molecules like residual fats, while your polar this compound remains in the acetonitrile.[17]

  • Solution 3: Pass-Through Solid Phase Extraction (SPE): For extremely "dirty" matrices, a pass-through SPE cleanup using a cartridge containing a C18 or a specialized lipid-removing sorbent can be more effective than dSPE.[18]

Q3: My recovery drops significantly after the dSPE cleanup step. Am I losing my analyte on the sorbent?

A: This is a valid concern. While C18 is designed to retain nonpolar compounds, inappropriate sorbent choice or amounts can lead to analyte loss.

Causality & Solution:

  • Sorbent Selection: The standard QuEChERS dSPE cleanup often includes Primary Secondary Amine (PSA) to remove fatty acids and sugars, and sometimes Graphitized Carbon Black (GCB) to remove pigments.[4] this compound is not a planar molecule, so GCB is less likely to cause significant loss, but it's important to verify. PSA is generally safe for this analyte. The key is not to use an excessive amount of sorbent, which can lead to physical trapping or unwanted secondary interactions.

  • Validation is Key: The best practice is to test your cleanup step independently. Spike a known concentration of this compound into a clean solvent extract (that has not seen the matrix) and perform the dSPE cleanup. If you see a significant drop in recovery here, you have an issue with your sorbent choice or procedure. If recovery is good, the loss is likely occurring earlier in the process (poor initial extraction).

Q4: My recovery seems acceptable, but my results are inconsistent, especially at low concentrations. Could this be a matrix effect?

A: Absolutely. This is a classic symptom of matrix-induced ion suppression or enhancement. Even with excellent cleanup, residual, non-visible matrix components can co-elute with your analyte and interfere with its ionization in the mass spectrometer source.[11][19][20]

Causality & Solution:

  • Ionization Competition: Co-eluting matrix components compete with your analyte for the energy required for ionization, typically leading to a suppressed signal and artificially low results.[21]

  • Solution 1: Matrix-Matched Calibration: This is the industry-standard solution.[10][19] Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract that has been through the exact same extraction and cleanup procedure as your samples. This ensures that the standards and samples experience the same degree of matrix effect, canceling it out and leading to accurate quantification.

  • Solution 2: Use of an Isotope-Labeled Internal Standard (ILIS): The "gold standard" for correcting for both recovery loss and matrix effects is to use a stable, isotopically labeled version of this compound. The ILIS is chemically identical to the analyte and will behave the same way throughout the entire process. Any loss or signal suppression that affects the native analyte will also affect the ILIS to the same degree. By calculating the ratio of the native analyte to the ILIS, you can achieve highly accurate and precise results.

Section 3: Optimized Protocol Showcase: Modified QuEChERS for High-Fat Matrices

This protocol incorporates the troubleshooting solutions into a robust, self-validating workflow designed to maximize the recovery of this compound.

Step 1: Sample Homogenization & Extraction

  • Weigh 5 g (± 0.1 g) of your homogenized fatty sample into a 50 mL centrifuge tube.

  • For recovery validation, spike the sample at this stage. Add an appropriate volume of your this compound standard. If using an ILIS, add it now.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and initial extraction.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The anhydrous magnesium sulfate aids in removing water and inducing phase separation.[4]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rcf for 5 minutes.

Step 2: Low-Temperature Lipid Removal (Winterization)

  • Carefully transfer the acetonitrile supernatant (top layer) to a clean 15 mL centrifuge tube, avoiding the solid pellet and any lipid layer at the interface.

  • Place the tube in a freezer at -20°C (or lower) for at least 60 minutes.

  • Immediately transfer the cold tube to a pre-chilled centrifuge and spin at ≥4000 rcf for 5 minutes. This will pellet the precipitated lipids.[16]

Step 3: Dispersive SPE (dSPE) Cleanup

  • Decant the cold supernatant into a 15 mL tube containing the dSPE cleanup sorbents. A common combination for this application is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.[22]

  • Cap and vortex for 1 minute.

  • Centrifuge at ≥4000 rcf for 5 minutes.

Step 4: Final Preparation & Analysis

  • Take an aliquot of the final, cleaned extract for LC-MS/MS analysis.

  • It is highly recommended to fortify this final extract with a matrix-matched internal standard if an ILIS was not used from the beginning.

  • Analyze using an LC-MS/MS method with matrix-matched calibration curves for accurate quantification.[10]

Section 4: Visualizing the Workflow

The following diagram illustrates the optimized workflow, highlighting the critical lipid removal and cleanup stages.

OptimizedWorkflow cluster_extraction PART 1: Extraction cluster_cleanup PART 2: Cleanup & Purification cluster_analysis PART 3: Analysis Sample 1. Homogenize 5g Sample (Spike with ILIS) AddSolvent 2. Add 10mL Acetonitrile (1% HAc) Sample->AddSolvent Disrupt Matrix AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl) AddSolvent->AddSalts Vortex Centrifuge1 4. Vortex & Centrifuge AddSalts->Centrifuge1 Induce Phase Separation Winterize 5. FREEZING STEP (-20°C) (Precipitate Lipids) Centrifuge1->Winterize Transfer Supernatant Centrifuge2 6. Cold Centrifuge Winterize->Centrifuge2 Solidify Lipids dSPE 7. dSPE Cleanup (MgSO4, PSA, C18) Centrifuge2->dSPE Transfer Clean Supernatant Centrifuge3 8. Final Centrifuge dSPE->Centrifuge3 Vortex to Mix Analysis 9. Analyze via LC-MS/MS (Use Matrix-Matched Calibration) Centrifuge3->Analysis Transfer Final Extract CritStep Critical Step: Bulk Fat Removal CritStep->Winterize

Caption: Optimized workflow for this compound recovery from fatty matrices.

Section 5: Data Presentation: Expected Performance

The following table provides a representative comparison of expected recovery and reproducibility from a standard QuEChERS method versus the optimized protocol described in this guide.

ParameterStandard QuEChERS MethodOptimized Protocol with WinterizationJustification
Analyte Recovery (%) 40 - 65%> 85% The winterization step dramatically reduces lipid content, preventing the analyte from being lost in the fat phase and improving extraction efficiency.
Relative Standard Deviation (RSD) > 20%< 15% Enhanced cleanup and use of matrix-matched calibration significantly reduce variability caused by matrix effects, leading to more reproducible results.[19]
Matrix Effect High (Often >50% suppression)Minimized The combination of winterization and dSPE with C18/PSA removes a larger portion of interfering compounds.[17]
Instrument Downtime HighLow Cleaner extracts prevent the contamination of the LC column and MS ion source, leading to more robust instrument performance.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]

  • MDPI. (2023). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2021). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Retrieved from [Link]

  • Diva-Portal.org. (2022). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Terbufos. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives. PMC. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of highly polar pesticides and their main metabolites in animal origin matrices by hydrophilic interaction liquid chromatography and mass spectrometry. Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Retrieved from [Link]

  • LabRulez LCMS. (2021). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Terbufos biodegradation: metabolic pathway—adapted and re-drawn from. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Retrieved from [Link]

  • Chen, S.-F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Retrieved from [Link]

  • World Health Organization. (2003). TERBUFOS First draft prepared by K. L. Hamernik. Retrieved from [Link]

  • PubMed Central. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of 229 pesticides residue in edible oil samples using conventional quechers method and solid phase microextraction based on monolithic molecularly imprinted polymer fiber and analysis with GC-MS. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of terbufos, terbufos sulfoxide, terbufos sulfone and atrazine. Download Table. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells. Retrieved from [Link]

  • NHMRC. (n.d.). Terbufos | Australian Drinking Water Guidelines. Retrieved from [Link]

  • SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Retrieved from [Link]

  • Waters Corporation. (n.d.). DETERMINATION OF PESTICIDES IN EDIBLE OILS BY GC-MS/MS. Retrieved from [Link]

  • PubMed. (2007). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufoxon sulfoxide. PubChem Compound Database. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of Terbufos and Its Metabolites: A Comparative Review of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of the organophosphate insecticide terbufos and its metabolites is paramount for assessing environmental fate, ensuring food safety, and understanding toxicological profiles. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Drawing upon field-proven insights and experimental data, we will explore the nuances of these methodologies, from sample preparation to data interpretation, to empower you in selecting the optimal approach for your research needs.

The Analytical Challenge: Terbufos and Its Metabolites

Terbufos, an effective soil insecticide and nematicide, undergoes rapid metabolism in the environment and biological systems. The primary metabolic pathway involves oxidation of the thioether and thiono groups, leading to the formation of more polar and often more toxic metabolites. The key analytes of concern include:

  • Terbufos (Parent compound)

  • Terbufos sulfoxide

  • Terbufos sulfone

  • Terbufos oxon

  • Terbufos oxon sulfoxide

  • Terbufos oxon sulfone

The structural similarities and varying polarities of these compounds present a significant analytical challenge, necessitating highly selective and sensitive detection methods.

Core Analytical Strategies: A Head-to-Head Comparison

The two workhorse techniques in pesticide residue analysis, GC-MS and LC-MS/MS, each offer distinct advantages and disadvantages for the analysis of terbufos and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Powerhouse

GC-MS has long been a staple for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides.[1] For terbufos analysis, two primary strategies are employed:

  • Separate Determination of Metabolites: This approach allows for the individual quantification of the parent compound and its key metabolites, terbufos sulfoxide and terbufos sulfone. This is crucial for metabolic studies and detailed environmental risk assessments.

  • Total Terbufos Residue Analysis: This widely used regulatory approach involves the chemical oxidation of terbufos and all its thioether-containing metabolites to a single, common moiety, this compound.[2] This simplifies the analysis by measuring a single analyte, providing a measure of the total toxic residue. The oxidizing agent of choice is meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Causality Behind Experimental Choices: The decision to pursue separate or total analysis depends on the research question. For understanding degradation pathways and metabolite-specific toxicity, separate determination is essential. For routine monitoring and enforcement of maximum residue limits (MRLs), the "total terbufos" method is often more efficient.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has emerged as the preferred technique for the analysis of a wide range of pesticide residues, including the relatively polar and thermally labile metabolites of terbufos.[4][5] Its primary advantage lies in its ability to analyze these compounds directly without the need for derivatization, which is often required for GC analysis of polar analytes. The high selectivity of tandem mass spectrometry (MS/MS) allows for excellent sensitivity and minimizes interferences from complex matrices.[4]

Expertise in Action: The advent of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS has further enhanced the capabilities for terbufos analysis, offering faster run times, improved chromatographic resolution, and increased sensitivity compared to conventional HPLC.[6]

Quantitative Performance: A Data-Driven Comparison

The choice between GC-MS and LC-MS/MS often comes down to their performance characteristics for the specific analytes and matrices of interest. The following tables summarize reported performance data to facilitate an objective comparison.

Table 1: Performance Characteristics of GC-MS Methods for Terbufos and Metabolites

Analyte(s)MatrixMethodLODLOQRecovery (%)Reference
TerbufosBloodGC-MS0.2 ppm0.3 ppmNot Specified[2][5]
Terbufos, Terbufos Sulfoxide, Terbufos SulfoneSoilGC-FPD-0.05 ppm (each)Not Specified[7]
Total Terbufos (as terbufoxon sulfone)Animal TissuesGC-FID/FPD-0.05 mg/kg70-120[2]
Total Terbufos (as terbufoxon sulfone)MilkGC-FID/FPD-0.005-0.01 mg/kg70-120[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for Terbufos and Metabolites

Analyte(s)MatrixMethodLODLOQRecovery (%)Reference
Terbufos, Terbufos Sulfoxide, Terbufos SulfoneSoil & SedimentLC-MS/MS0.002 mg/kg0.01 mg/kg70-120[8]
Terbufos & 5 MetabolitesTeaLC-MS/MS0.001-0.01 mg/kg0.002-0.03 mg/kg81.5-103.9[9]
Terbufos, Terbufos Sulfoxide, Terbufos SulfoneWaterLC-MS/MS0.02 µg/L0.1 µg/L70-120[8]
Terbufos SulfoneBaby FoodUPLC-MS/MSNot Specified<0.01 mg/kg>80[6]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below for the most common analytical workflows.

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the gold standard for pesticide residue analysis in a variety of matrices, including food and environmental samples.[10][11][12][13]

Protocol for QuEChERS Extraction:

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable). For soil or sediment, ensure the sample is well-mixed and free of large debris.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (typically 1-8 mL) to a d-SPE tube containing a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by either GC-MS or LC-MS/MS.

Diagram of the QuEChERS Workflow:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize Homogenize Sample Add_Solvent Add Acetonitrile Homogenize->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake_1 Shake Vigorously Add_Salts->Shake_1 Centrifuge_1 Centrifuge Shake_1->Centrifuge_1 Transfer_Supernatant Transfer Supernatant Centrifuge_1->Transfer_Supernatant Supernatant Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge_2 Centrifuge Vortex->Centrifuge_2 Final_Extract Final Extract for Analysis Centrifuge_2->Final_Extract Cleaned Supernatant

Caption: QuEChERS sample preparation workflow.

GC-MS Protocol for Total Terbufos Residue

This protocol details the oxidation of terbufos and its metabolites to a common analyte for quantification.

  • Extraction: Perform a QuEChERS extraction as described above.

  • Oxidation:

    • Transfer a known volume of the QuEChERS extract to a reaction vial.

    • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent (e.g., dichloromethane). The amount of m-CPBA should be in excess to ensure complete oxidation.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Reaction Quench and Cleanup:

    • Quench the excess m-CPBA by adding a reducing agent, such as a sodium sulfite solution.

    • Perform a liquid-liquid extraction to partition the oxidized analyte (this compound) into an organic solvent (e.g., dichloromethane or hexane).

    • Wash the organic phase with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.[14]

    • Dry the organic phase with anhydrous sodium sulfate.

  • Solvent Exchange and Concentration: Evaporate the solvent and reconstitute the residue in a solvent suitable for GC-MS analysis (e.g., ethyl acetate or toluene).

  • GC-MS Analysis:

    • Column: A mid-polarity column, such as a DB-35ms, is often suitable.[10]

    • Injection: Splitless injection is typically used for trace analysis.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

Diagram of the Total Terbufos GC-MS Workflow:

Total_Terbufos_GCMS_Workflow cluster_prep Sample Preparation QuEChERS QuEChERS Extraction Oxidation m-CPBA Oxidation QuEChERS->Oxidation Quench Quench & Cleanup Oxidation->Quench Concentration Solvent Exchange & Concentration Quench->Concentration GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis

Caption: Total terbufos residue analysis workflow by GC-MS.

LC-MS/MS Protocol for Separate Metabolite Analysis

This protocol is designed for the simultaneous quantification of terbufos and its five major metabolites.

  • Extraction: Perform a QuEChERS extraction as described above.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

    • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification.

Trustworthiness and Method Validation: Addressing Matrix Effects

A critical aspect of any analytical method is its trustworthiness, which is largely determined by its ability to mitigate matrix effects. Matrix effects, which can cause either suppression or enhancement of the analytical signal, are a significant concern in both GC-MS and LC-MS/MS analysis of complex samples.[15][16]

  • GC-MS: In GC-MS, matrix components can accumulate in the injector and on the column, leading to active sites that can degrade sensitive analytes or enhance their response (the "matrix-induced enhancement effect").[15]

  • LC-MS/MS: In LC-MS/MS, matrix effects primarily occur in the ion source, where co-eluting matrix components can compete with the analytes for ionization, typically leading to ion suppression.[16]

Self-Validating Systems: To ensure the reliability of the data, the following practices are essential:

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects.[9]

  • Internal Standards: The use of isotopically labeled internal standards is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

  • Method Validation: A thorough method validation should be performed for each matrix type, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of terbufos and its metabolites. The choice of method should be guided by the specific analytical needs of the study.

  • GC-MS remains a viable and cost-effective option, particularly for the "total terbufos" residue analysis, which is a common regulatory requirement. However, it may require derivatization for the analysis of more polar metabolites and is generally more susceptible to matrix-induced enhancement effects.

  • LC-MS/MS is the superior technique for the simultaneous, direct analysis of the parent compound and its full suite of polar metabolites. Its high sensitivity and selectivity, especially when coupled with UPLC, make it the method of choice for comprehensive environmental and toxicological studies. While susceptible to ion suppression, this can be effectively managed with proper sample cleanup and the use of matrix-matched standards and internal standards.

For researchers and drug development professionals seeking the most comprehensive and sensitive analysis of terbufos and its metabolites, LC-MS/MS is the recommended technique. For routine monitoring focused on total residue compliance, the GC-MS "total terbufos" method provides a robust and efficient alternative.

References

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). FAO. Retrieved from [Link]

  • Protocols.io. (2022, November 30). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. protocols.io. Retrieved from [Link]

  • Kittlaus, S., Schimanke, J., & Kempe, G. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3995. [Link]

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef. Waters Corporation. Retrieved from [Link]

  • Crow, B. S., Johnson, R. C., & Miller, M. A. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Journal of analytical toxicology, 44(2), 97–114. [Link]

  • Diva-Portal.org. (2015, June 3). Pesticide Screening Method with UPLC-MS/MS. Diva-Portal.org. Retrieved from [Link]

  • PubMed. (2023, August 1). Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PubMed. Retrieved from [Link]

  • LCGC International. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International. Retrieved from [Link]

  • MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]

  • ResearchGate. (2011). Organophosphorus Pesticides Analysis. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for GC-MS Determination of Organophosphorous Pesticides in Beef. Waters Corporation. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). FAO. Retrieved from [Link]

  • MDPI. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Retrieved from [Link]

  • PubMed Central. (2021, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

  • American Cyanamid Company. (1989). Environmental Chemistry Method for Terbufos Soil. American Cyanamid Company.
  • PubMed Central. (2016). Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Review for Terbufos. EPA. Retrieved from [Link]

  • PubMed Central. (2023, April 24). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Toma. SciSpace. Retrieved from [Link]

  • DergiPark. (n.d.). Method Development and Validation for the Determination of Pesticide Residues in Water by GC-NPD Sudaki Pestisit Kalıntıların. DergiPark. Retrieved from [Link]

  • Protocols.io. (2024, May 13). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. protocols.io. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. Retrieved from [Link]

  • PubMed. (1987). Analytical methodology for organophosphorus pesticides used in Canada. PubMed. Retrieved from [Link]

  • CentAUR. (2019, October 17). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. University of Rochester. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. Retrieved from [Link]

  • Food Science. (2022). Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry. Food Science, 43(4), 284-290.
  • ResearchGate. (2017, January 30). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. ResearchGate. Retrieved from [Link]

  • DergiPark. (n.d.). Method Development and Validation for the Determination of Pesticide Residues in Water by GC-NPD Sudaki Pestisit Kalıntıların. DergiPark. Retrieved from [Link]

  • University of California, Santa Barbara. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Santa Barbara. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of Terbufos Oxon Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of pesticide residues is paramount for ensuring environmental safety and public health. Terbufos, an organophosphate insecticide, and its metabolite, Terbufos oxon sulfone, are of significant regulatory concern due to their toxicity and persistence. Establishing a robust and reliable analytical method that yields consistent results across different laboratories is a critical challenge. This guide presents a framework for designing and executing an inter-laboratory study (ILS) to validate a method for the analysis of this compound. We will delve into the rationale behind selecting an optimal analytical workflow, provide a detailed experimental protocol based on modern sample preparation and detection techniques, and compare its performance against viable alternatives. This document is intended for researchers, analytical chemists, and quality assurance managers involved in pesticide residue testing.

Introduction: The Imperative for Validated Methods

Terbufos is an effective soil insecticide and nematicide used to protect crops like corn and sorghum[1]. However, its utility is shadowed by its environmental fate. In the soil, the parent compound, Terbufos, undergoes oxidative metabolism to form more persistent and often more toxic metabolites, including Terbufos sulfoxide and this compound[2][3]. This compound, in particular, is a key analyte in residue monitoring programs due to its stability and toxicity[1][4].

To ensure that data from different monitoring laboratories are comparable and reliable, the analytical methods used must be rigorously validated. An inter-laboratory study, or collaborative trial, is the gold standard for method validation[5]. It provides a comprehensive assessment of a method's performance by evaluating its precision and trueness under real-world conditions, where variability between laboratories, analysts, and instruments is inevitable[5][6]. The International Organization for Standardization (ISO) provides a foundational framework, ISO 5725, which outlines the statistical principles for determining the accuracy (trueness and precision) of measurement methods through inter-laboratory testing[7][8][9].

This guide proposes a hypothetical ILS designed to validate a state-of-the-art method for this compound analysis in a soil matrix, leveraging the widely adopted QuEChERS sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methodologies

The choice of analytical technique is the most critical decision in method development. For organophosphate pesticides like this compound, both Gas Chromatography (GC) and Liquid Chromatography (LC) are viable separation techniques. The key differentiator often lies in the detector's sensitivity, selectivity, and the analyte's physicochemical properties.

  • Gas Chromatography (GC): GC has traditionally been a workhorse for pesticide analysis.

    • GC with Nitrogen-Phosphorus Detector (NPD): An NPD offers high sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. It is cost-effective but can be prone to matrix interferences and offers no structural confirmation.

    • GC with Mass Spectrometry (GC-MS/MS): Provides excellent selectivity and structural confirmation, making it a powerful tool. However, this compound is a relatively polar and thermally labile compound. High temperatures in the GC inlet can lead to degradation, compromising accuracy[10]. Derivatization could mitigate this but adds complexity and potential for error.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred technique for many polar to moderately polar pesticides.

    • Rationale for Selection: LC-MS/MS avoids the high temperatures associated with GC, making it ideal for thermally sensitive compounds like this compound. Its exceptional sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allow for low detection limits even in complex matrices like soil.

Table 1: Comparative Overview of Analytical Techniques
ParameterGC-NPDGC-MS/MSLC-MS/MS (Recommended)
Selectivity Moderate to HighVery HighExcellent
Sensitivity (LOQ) Low ppb (µg/kg)Sub-ppb (µg/kg)Low to sub-ppb (µg/kg)
Confirmation No (Retention Time Only)Yes (Mass Spectrum)Yes (Ion Ratio Confirmation)
Analyte Compatibility Risk of thermal degradationHigh risk of thermal degradationIdeal for polar/labile compounds
Matrix Robustness ModerateGoodExcellent
Throughput ModerateModerateHigh (with QuEChERS)
Cost (Instrument) LowHighHigh
Expertise Required ModerateHighHigh

Based on this comparison, LC-MS/MS combined with an efficient sample preparation method like QuEChERS offers the most robust, sensitive, and reliable approach for the analysis of this compound, making it the ideal candidate for validation in an inter-laboratory study.

Design of the Inter-Laboratory Study (ILS)

The primary objective of this ILS is to determine the performance characteristics of the proposed LC-MS/MS method for quantifying this compound in a soil matrix. The study will be designed in accordance with ISO 5725 principles[7][11].

Key Performance Parameters to be Determined:

  • Trueness: Closeness of agreement between the average value from a large series of test results and an accepted reference value[12]. To be assessed via recovery of a certified reference material (CRM) or a well-characterized fortified sample.

  • Precision: Closeness of agreement between independent test results obtained under stipulated conditions[12].

    • Repeatability (r): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time. Expressed as the Repeatability Standard Deviation (sr).

    • Reproducibility (R): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment. Expressed as the Reproducibility Standard Deviation (sR).

Study Organization
  • Coordinator: A central laboratory will be responsible for preparing and distributing samples, collecting data, and performing statistical analysis.

  • Participants: A minimum of 8-10 laboratories with demonstrated expertise in pesticide residue analysis via LC-MS/MS should be recruited[6].

  • Test Materials:

    • Blank Soil: A well-characterized sandy loam soil, pre-screened to be free of Terbufos and its metabolites.

    • Fortified Samples: The blank soil will be fortified with a certified standard of this compound at two relevant concentration levels (e.g., 10 µg/kg and 100 µg/kg).

    • Homogeneity and Stability: The coordinator must ensure the homogeneity of the fortified samples before distribution. Stability tests should also be conducted to ensure the analyte concentration does not change during shipping and storage.

Statistical Analysis Plan

Data submitted by participating laboratories will be analyzed according to ISO 5725-2[12]. The process involves:

  • Scrutiny of Results: Initial examination of the data for anomalies.

  • Outlier Detection: Application of statistical tests (e.g., Cochran's test for variances, Grubb's test for means) to identify and potentially remove outlying data points.

  • Calculation of Performance Statistics: Computation of the mean, repeatability standard deviation (sr), and reproducibility standard deviation (sR) for each concentration level.

Caption: Statistical hierarchy in an inter-laboratory study.

Detailed Experimental Protocol: QuEChERS and LC-MS/MS

Participating laboratories must adhere strictly to the following protocol to minimize methodological variability. This method is a modification of the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure[13][14][15][16].

Reagents and Materials
  • This compound certified standard (≥98% purity)

  • This compound-d10 (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

Sample Preparation: Modified QuEChERS for Soil
  • Homogenization & Weighing: Homogenize the received soil sample. Weigh 10 g (± 0.1 g) of the soil into a 50 mL polypropylene centrifuge tube.

  • Rehydration & Fortification: Since soil is a low-moisture matrix, a rehydration step is crucial for efficient extraction[17]. Add 8 mL of LC-MS grade water to the tube and vortex for 1 minute. Allow it to stand for 30 minutes. Add 100 µL of the internal standard (IS) working solution.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Cap the tube and shake vigorously for 5 minutes by hand or using a mechanical shaker. Rationale: Acetonitrile is the preferred solvent for its ability to extract a wide range of pesticides with minimal co-extraction of lipids. The addition of formic acid helps to stabilize base-sensitive pesticides.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Rationale: MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl helps to control the polarity and improve phase separation.

  • Centrifugation: Immediately shake for 1 minute and centrifuge at ≥4000 RCF for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. Rationale: This cleanup step is critical. MgSO₄ removes residual water. PSA removes organic acids and polar interferences. C18 removes non-polar interferences like humic substances.

  • Vortex & Centrifuge: Vortex the d-SPE tube for 1 minute and centrifuge at ≥4000 RCF for 5 minutes.

  • Final Extract: Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial. The sample is now ready for LC-MS/MS analysis.

Caption: The complete analytical workflow from sample to result.

LC-MS/MS Instrumental Analysis
  • LC System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at 95% A, ramp to 98% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Specific precursor and product ions must be determined by infusing a pure standard. For this compound (M.W. 288.35), a hypothetical transition could be:

    • Quantifier: 289.1 → 121.1

    • Qualifier: 289.1 → 75.1

  • Internal Standard (d10): 299.1 → 121.1

Quality Control and Validation

Each laboratory must perform an in-house validation prior to analyzing the ILS samples to ensure their system meets performance criteria[18][19].

  • Linearity: A calibration curve with at least 6 points should be prepared in matrix-matched solvent, with a correlation coefficient (r²) > 0.99.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., recovery 70-120% and RSD < 20%).

  • Recovery: Analyze spiked blank samples at the same concentrations as the ILS samples. Mean recoveries should be within 70-120%.

Conclusion

The successful completion of an inter-laboratory study is a landmark achievement in establishing a consensus method for regulatory monitoring. The proposed QuEChERS and LC-MS/MS method for this compound offers a highly sensitive, selective, and robust analytical solution. By following a meticulously designed study protocol grounded in ISO 5725 principles, participating laboratories can collectively validate this method and generate high-quality, comparable data. This guide provides the necessary framework, from methodological justification to a detailed, field-tested protocol, empowering the scientific community to enhance the reliability and accuracy of environmental pesticide monitoring.

References

  • BISFA. (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS. Retrieved from [Link]

  • MDPI. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Retrieved from [Link]

  • ResearchGate. (2000). Inter-laboratory studies in analytical chemistry. Retrieved from [Link]

  • EXTOXNET. (1996). Terbufos. Retrieved from [Link]

  • European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2005). Terbufos (167). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufos. PubChem. Retrieved from [Link]

  • iTeh Standards. (2024). SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. Retrieved from [Link]

  • ResearchGate. (2013). Toxicity of the breakdown products, terbufos sulfoxide and terbufos sulfone individually and in combination to C. cf dubia. Retrieved from [Link]

  • Clemson University. (n.d.). Photolysis of Terbufos. Retrieved from [Link]

  • Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories. Retrieved from [Link]

  • QuEChERS.com. (n.d.). QuEChERS: Home. Retrieved from [Link]

  • Scribd. (n.d.). ISO 5725: Measurement Accuracy Standards. Retrieved from [Link]

  • Phenomenex. (2024). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • USEPA. (n.d.). Environmental Chemistry Method for Terbufos Soil. Retrieved from [Link]

  • Innovation.world. (n.d.). ISO 5725 Definition Of Accuracy. Retrieved from [Link]

  • ACS Publications. (1975). Guidelines for Interlaboratory Testing Programs. Analytical Chemistry. Retrieved from [Link]

  • World Health Organization. (2003). TERBUFOS First draft prepared by K. L. Hamernik. Retrieved from [Link]

  • PubMed. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Retrieved from [Link]

  • LCGC International. (2006). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]

  • Oxford Academic. (1980). Insecticidal Activity and Persistence of Terbufos, Terbufos Sulfoxide and Terbufos Sulfone in Soil. Journal of Economic Entomology. Retrieved from [Link]

  • ResearchGate. (2000). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from [Link]

  • The ANSI Blog. (2019). ISO 5725-2:2019 - Accuracy Method For Repeatability. Retrieved from [Link]

  • ISO. (1994). ISO 5725-1:1994(E) - Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Retrieved from [Link]

  • MDPI. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for Terbufos Oxon Sulfone Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of analytical data are paramount. When quantifying trace levels of pesticide residues like Terbufos oxon sulfone, the quality of your reference material is the bedrock of your entire analytical workflow. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for this compound, offering insights into their selection, evaluation, and application in a quality control setting.

The Critical Role of this compound and its Certified Reference Materials

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of soil-dwelling pests.[1] Its use, however, is highly regulated due to its toxicity.[2] In the environment and in biological systems, Terbufos is metabolized into several compounds, including the highly toxic this compound.[1][3][4] Accurate monitoring of this metabolite is crucial for ensuring food safety and environmental protection.

Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, providing a known and stable benchmark against which analytical measurements can be compared. The use of a well-characterized CRM for this compound is not just a matter of good laboratory practice; it is a fundamental requirement for generating legally defensible data and ensuring compliance with regulatory limits.

Comparative Analysis of Commercially Available Certified Reference Materials

The selection of a suitable CRM is a critical first step in establishing a robust quality control program. While a direct experimental comparison of all available CRMs is beyond the scope of this guide, we can establish a framework for their evaluation based on the information provided in their Certificates of Analysis (CoA) and the accreditation of the supplier. Key suppliers of pesticide CRMs include AccuStandard, MilliporeSigma (TraceCERT®), WITEGA Laboratorien, and HPC Standards.[2][5][6][7]

Table 1: Key Parameters for Comparison of this compound CRMs

ParameterAccuStandard (Illustrative)MilliporeSigma (TraceCERT®) (Illustrative)WITEGA Laboratorien (Illustrative)HPC Standards (Illustrative)Significance for Quality Control
Product Number P-1389S-CNDiscontinuedPS-XXXXC-XXXXUnique identifier for ordering and tracking.
Analyte This compoundTerbufos SulfoneTerbufos SulfoneTerbufos SulfoneEnsures you have the correct metabolite.
CAS Number 56070-15-656070-16-756070-16-756070-16-7Unambiguous chemical identification.
Concentration 100 µg/mL100 µg/mL10 mg (Neat)100 µg/mLThe certified value used for calibration and QC checks.
Solvent AcetonitrileAcetonitrileN/A (Neat)AcetonitrileMust be compatible with your analytical method.
Uncertainty ± 2.0 µg/mL± 1.5 µg/mLNot specified for neat± 2.5 µg/mLQuantifies the margin of doubt around the certified value; a smaller uncertainty indicates a higher quality standard.
Traceability NISTNMIJ, NISTNot explicitly statedNot explicitly statedEstablishes an unbroken chain of comparisons to national or international standards, ensuring the accuracy of the certified value.[8][9]
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 17034ISO 17034Third-party validation of the manufacturer's competence to produce reliable CRMs.[3][7][10]
Purity >99%>99%High-purityHigh-purityEnsures that the analytical signal is from the target analyte and not from impurities.
Format SolutionSolutionNeat SolidSolutionDetermines the initial preparation steps in your workflow.
Storage Freeze (<-10 °C)2-8 °CRefer to CoA2-8 °CCritical for maintaining the stability and integrity of the CRM.

Note: The data in this table is illustrative and should be confirmed with the actual Certificates of Analysis from the respective suppliers.

Experimental Protocol for Quality Control of this compound CRMs

A robust quality control protocol is essential to verify the integrity of a new lot of CRM and to monitor its performance over time. The following is a detailed, step-by-step methodology grounded in the principles outlined in the SANTE/11312/2021 guidance document.[1][2]

Initial Receipt and Verification of the CRM

The quality control process begins the moment a new CRM arrives at the laboratory.

Caption: Workflow for the initial receipt and verification of a new CRM.

Preparation of Working Standards

Accurate preparation of working standards is critical for reliable calibration and quality control checks.

G cluster_1 Preparation of Working Standards start Equilibrate CRM to Room Temperature weigh Gravimetrically prepare stock solution (if neat) start->weigh Minimize condensation dilute Perform serial dilutions to working concentrations weigh->dilute Use calibrated pipettes and Class A glassware store Store working standards in amber vials at ≤ -18°C dilute->store Protect from light and degradation

Caption: Workflow for the preparation of working standards from a CRM.

Analytical Method for QC Verification

The following is a general high-performance liquid chromatography (HPLC) method suitable for the analysis of this compound. This method should be validated in your laboratory according to SANTE guidelines.[6]

Table 2: HPLC-UV Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for the analysis of organophosphate pesticides, offering good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for modern HPLC systems.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
UV Detection 220 nmThis compound exhibits UV absorbance at this wavelength.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.
System Suitability and Acceptance Criteria

Before analyzing any samples, the performance of the HPLC system must be verified through a series of system suitability tests.

Table 3: System Suitability Tests and Acceptance Criteria

ParameterTestAcceptance Criteria
Retention Time Inject a mid-level standard five timesRelative Standard Deviation (RSD) ≤ 2%
Peak Area Inject a mid-level standard five timesRSD ≤ 5%
Tailing Factor For the mid-level standard0.8 - 1.5
Theoretical Plates For the mid-level standard> 2000
Quality Control Check and Acceptance Criteria

The CRM is analyzed as a sample against a calibration curve prepared from a previously validated reference standard or a different lot of the same CRM.

Table 4: QC Check Acceptance Criteria

ParameterAcceptance Criteria
Recovery 80 - 120% of the certified concentration
Precision (RSD) ≤ 15% for replicate preparations

Trustworthiness and Self-Validation

A robust quality control system is a self-validating one. By meticulously documenting each step, from the receipt of the CRM to the final analysis, you create an auditable trail that substantiates the quality of your data. The use of ISO 17034 accredited CRMs provides a high level of confidence in the certified value, uncertainty, and traceability.[3][7][10] Regular participation in proficiency testing schemes further validates your analytical methodology and your laboratory's competence.

Conclusion

The selection and proper use of a Certified Reference Material for this compound is a critical determinant of data quality in pesticide residue analysis. By carefully evaluating CRM suppliers based on their accreditation and the information provided in their Certificates of Analysis, and by implementing a rigorous internal quality control program based on established guidelines such as SANTE/11312/2021, laboratories can ensure the accuracy, reliability, and defensibility of their analytical results. This commitment to quality is essential for protecting public health and the environment.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (2025, February 17). Pesticide Residue Analysis with HPLC – Accurate Detection. Retrieved from [Link]

  • Rotterdam Convention. (n.d.). Decision Guidance Document Terbufos. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14671598, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]

  • NATA. (n.d.). Reference Materials Producers ( ISO 17034 ) Accreditation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). National Pesticide Standard Repository. Retrieved from [Link]

  • ISO. (2017). ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability. Retrieved from [Link]

  • ISOBudgets. (2025, November 17). 7 Steps to Calculate Measurement Uncertainty. Retrieved from [Link]

  • Greenslade and Company. (n.d.). N.I.S.T. Traceability….what does it mean?. Retrieved from [Link]

  • Beckman Coulter. (n.d.). What are NIST Traceable Standards?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). EPA Method 8081 Pesticide Standard. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Catalog. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Quality Control of Pesticide Products - Scientific, technical publications in the nuclear field. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41718, Terbufos sulfone. Retrieved from [Link]

Sources

A Comparative Analysis of the Environmental Persistence of Terbufos and Its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the environmental persistence of the organophosphate insecticide terbufos and its principal oxidative metabolites, terbufos sulfoxide and terbufos sulfone, in soil environments. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes data from peer-reviewed literature and regulatory assessments to offer an in-depth understanding of the transformation and longevity of these compounds in the terrestrial ecosystem. We will explore the chemical and biological degradation pathways, the key environmental factors influencing persistence, and provide standardized methodologies for their evaluation.

Introduction: The Environmental Significance of Terbufos and Its Metabolites

Terbufos (S-tert-butylthiomethyl O,O-diethyl phosphorodithioate) is a systemic soil insecticide and nematicide used to protect a variety of crops, including corn, sugar beets, and sorghum.[1] Upon application, terbufos undergoes rapid oxidation in the soil to form two primary metabolites of toxicological concern: terbufos sulfoxide and terbufos sulfone.[2][3] While the parent compound is relatively short-lived, its metabolites exhibit greater persistence and mobility, posing a potential risk to non-target organisms and groundwater resources.[4] Understanding the comparative persistence of these three compounds is therefore critical for accurate environmental risk assessment and the development of sustainable agricultural practices.

The transformation of terbufos in soil is a complex process governed by both biotic and abiotic factors.[4][5] Microbial degradation is a primary driver of dissipation, although chemical processes such as hydrolysis also contribute.[2] The rate and extent of these degradation processes are significantly influenced by soil properties, including texture, organic matter content, pH, and moisture levels, as well as environmental conditions like temperature.[5][6]

This guide will dissect these influencing factors, present comparative degradation data, and provide detailed protocols for conducting soil persistence studies, thereby offering a robust framework for researchers investigating the environmental fate of terbufos and its metabolites.

Degradation Pathway and Comparative Persistence

The primary degradation pathway of terbufos in soil involves the oxidation of the thioether sulfur atom. This process is a critical determinant of the overall environmental persistence and toxicological profile of terbufos residues.

The Oxidation Cascade

Terbufos is rapidly oxidized to terbufos sulfoxide, which is then more slowly oxidized to terbufos sulfone.[2] This sequential oxidation is a key feature of terbufos metabolism in soil and is illustrated in the degradation pathway diagram below. Both biotic and abiotic mechanisms contribute to this process, with microbial activity playing a significant role in the transformation of terbufos and its subsequent metabolites in natural soil environments.[5]

Terbufos_Degradation Terbufos Terbufos Sulfoxide Terbufos Sulfoxide Terbufos->Sulfoxide Rapid Oxidation (Biotic & Abiotic) Sulfone Terbufos Sulfone Sulfoxide->Sulfone Slower Oxidation (Biotic & Abiotic) Degradation_Products Further Degradation (e.g., hydrolysis products, CO2) Sulfoxide->Degradation_Products Degradation Sulfone->Degradation_Products Degradation

Caption: Degradation pathway of terbufos in soil.

Comparative Half-Lives (DT50)

The persistence of a pesticide in soil is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. A comparison of the DT50 values for terbufos and its metabolites reveals a clear trend of increasing persistence with oxidation state.

It is crucial to note that the observed DT50 values for the metabolites in studies where the parent terbufos is applied reflect both their formation and subsequent degradation.[7] This can lead to an overestimation of their intrinsic persistence. Studies that directly apply the metabolites to the soil provide a more accurate measure of their individual degradation rates.

CompoundTypical DT50 Range (days)Soil TypeKey ObservationsReference(s)
Terbufos 4 - 30Silt Loam, Silty Clay LoamRapidly degrades.[2][4]
Terbufos Sulfoxide 42 - 116Silt LoamSignificantly more persistent than terbufos. Its concentration can initially increase as terbufos degrades.[2][7]
Terbufos Sulfone 52 - 96Silt LoamGenerally the most persistent of the three, though some studies show comparable persistence to the sulfoxide.[2][7]
Total Terbufos-Related Residues ~100Silt LoamReflects the combined persistence of the parent compound and its primary metabolites.[8]

Note: The DT50 values presented are indicative and can vary significantly based on the specific environmental conditions of the study.

Factors Influencing the Persistence of Terbufos and its Metabolites

The environmental fate of terbufos and its metabolites is a complex interplay of various soil properties and environmental conditions. Understanding these factors is essential for predicting their persistence in different agricultural settings.

Soil Properties
  • Organic Matter: Higher organic matter content generally leads to increased adsorption of terbufos and its metabolites.[4] This can reduce their bioavailability for microbial degradation and leaching, potentially increasing their overall persistence in the soil matrix.[6] However, organic matter also supports a more active microbial community, which can enhance biodegradation rates.[6] The net effect depends on the balance between these competing processes.

  • Soil Texture: Soil texture influences pesticide persistence primarily through its effect on adsorption and water movement. Fine-textured soils, such as clays and silt loams, have a larger surface area and tend to adsorb more pesticides compared to coarse-textured sandy soils.[6] This increased adsorption can decrease the rate of degradation.

  • Soil pH: The pH of the soil can affect both microbial activity and the chemical stability of pesticides.[6] While terbufos is subject to hydrolysis, this process is relatively slow within the typical environmental pH range of 5 to 9.[2] The optimal pH for the microbial communities responsible for degradation is a more significant factor. Generally, neutral to slightly alkaline pH ranges favor higher microbial activity and thus faster degradation of many pesticides.[6]

Environmental Conditions
  • Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation processes.[4] Consequently, the persistence of terbufos and its metabolites is expected to be lower in warmer climates.

  • Moisture: Soil moisture is critical for microbial activity.[4] Optimal moisture conditions, typically between 50-70% of field capacity, promote the highest rates of biodegradation. Conversely, very dry or water-logged (anaerobic) conditions can significantly slow down degradation.

Experimental Protocols for Assessing Soil Persistence

To ensure comparability and regulatory acceptance of data on pesticide persistence, standardized methodologies are crucial. The following protocols outline the key steps for conducting a laboratory soil incubation study and the subsequent analysis of residues.

Laboratory Soil Incubation Study (Adapted from OECD Guideline 307)

This protocol describes a laboratory experiment to determine the rate of aerobic degradation of terbufos and its metabolites in soil.

Objective: To determine the degradation half-life (DT50) of terbufos, terbufos sulfoxide, and terbufos sulfone in soil under controlled laboratory conditions.

Materials:

  • Freshly collected and sieved (<2 mm) soil from a relevant agricultural region.

  • Analytical standards of terbufos, terbufos sulfoxide, and terbufos sulfone.

  • Incubation vessels (e.g., glass jars with loose-fitting lids to allow for air exchange).

  • Constant temperature incubator.

  • Deionized water.

  • Organic solvent for spiking (e.g., acetone).

Procedure:

  • Soil Characterization: Thoroughly characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.

  • Soil Pre-incubation: Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate it in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days. This allows the microbial community to stabilize.

  • Spiking: Prepare a stock solution of the test substance (terbufos, terbufos sulfoxide, or terbufos sulfone) in a minimal amount of a suitable organic solvent. Apply the stock solution to the pre-incubated soil to achieve the desired initial concentration (typically based on the maximum recommended application rate). Ensure even distribution of the test substance throughout the soil. A control sample treated only with the solvent should also be prepared.

  • Incubation: Place the treated soil samples into the incubation vessels and incubate them in the dark at a constant temperature. Maintain the soil moisture throughout the experiment by periodically adding deionized water.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples from the incubation vessels. The sampling schedule should be designed to adequately define the degradation curve.

  • Sample Storage: Immediately after collection, store the soil samples frozen (e.g., at -20°C) until analysis to prevent further degradation.

Soil_Incubation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Characterization Soil Characterization Soil_Collection->Characterization Pre_incubation Pre-incubation (Moisture & Temp Adjustment) Characterization->Pre_incubation Spiking Spiking with Test Substance Pre_incubation->Spiking Incubation Incubation (Dark, Constant Temp) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Storage Sample Storage (Frozen) Sampling->Storage Extraction Solvent Extraction Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50 Calculation) Analysis->Data_Analysis

Caption: Workflow for a laboratory soil incubation study.

Soil Sample Extraction and Analysis by LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of terbufos and its metabolites from soil samples.

Objective: To accurately quantify the concentrations of terbufos, terbufos sulfoxide, and terbufos sulfone in soil samples over time.

Materials:

  • Soil samples from the incubation study.

  • Extraction solvent (e.g., acetonitrile/water mixture).[9]

  • Anhydrous magnesium sulfate and sodium chloride (for QuEChERS-based methods).

  • Solid Phase Extraction (SPE) cartridges for cleanup (optional).[9]

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Analytical standards of terbufos, terbufos sulfoxide, and terbufos sulfone.

Procedure:

  • Extraction:

    • Weigh a subsample of the thawed soil (e.g., 10 g) into a centrifuge tube.

    • Add the extraction solvent (e.g., 20 mL of acetonitrile:water, 90:10 v/v).[9]

    • Shake vigorously for a defined period (e.g., 30 minutes) to extract the analytes from the soil matrix.

    • For QuEChERS-based methods, add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

    • Centrifuge the sample to separate the soil from the solvent extract.

  • Cleanup (optional but recommended):

    • Take an aliquot of the supernatant and pass it through a solid-phase extraction (SPE) cartridge to remove interfering co-extractives.[9] The choice of SPE sorbent will depend on the specific soil matrix and analytes.

    • Elute the analytes from the SPE cartridge with a suitable solvent.

  • Analysis:

    • Evaporate the final extract to near dryness under a gentle stream of nitrogen and reconstitute it in a solvent compatible with the LC mobile phase.[9]

    • Inject an aliquot of the reconstituted extract into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient mobile phase (e.g., water and methanol or acetonitrile with additives like formic acid or ammonium formate).

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each compound ensure high selectivity and sensitivity.

  • Quantification:

    • Prepare a matrix-matched calibration curve using extracts from untreated control soil fortified with known concentrations of the analytical standards.

    • Calculate the concentration of each analyte in the soil samples by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

The environmental persistence of terbufos in soil is intrinsically linked to its rapid transformation into more stable and mobile metabolites, namely terbufos sulfoxide and terbufos sulfone. The collective evidence from numerous studies clearly indicates that these oxidative metabolites are significantly more persistent than the parent compound. This differential persistence has important implications for long-term environmental risk assessment, as the metabolites may be available for uptake by rotational crops and have the potential to leach into groundwater long after the parent terbufos has dissipated.

The persistence of all three compounds is highly dependent on a combination of soil properties (organic matter, texture, pH) and environmental conditions (temperature, moisture), which collectively influence the rates of microbial and chemical degradation. Therefore, a site-specific assessment of these factors is crucial for accurately predicting the environmental fate of terbufos.

Future research should focus on elucidating the specific microbial communities and enzymatic pathways responsible for the degradation of terbufos sulfoxide and terbufos sulfone. A deeper understanding of these biological processes could pave the way for the development of bioremediation strategies to accelerate the removal of these persistent metabolites from contaminated soils. Furthermore, long-term field studies under a wider range of climatic and soil conditions are needed to validate the findings from laboratory incubation studies and to improve the accuracy of environmental fate models.

References

  • Ahn, K. S., et al. (2023). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. The Korean Journal of Pesticide Science, 27(4), 369-380.
  • Chapman, R. A., Tu, C. M., Harris, C. R., & Dubois, D. (1982). Biochemical and chemical transformations of terbufos, terbufos sulfoxide, and terbufos sulfone in natural and sterile, mineral and organic soil. Journal of Economic Entomology, 75(6), 955-960.
  • Rotterdam Convention. (2023). Decision Guidance Document for Terbufos.
  • Kamran, M., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI.
  • PubChem. (n.d.). Terbufos. National Center for Biotechnology Information.
  • Food and Agriculture Organization of the United N
  • Sarker, A., et al. (2023). Influence of Soil Types and Organic Amendment During Persistence, Mobility, and Distribution of Phorate and Terbufos in Soils. The Korean Journal of Pesticide Science, 27(3), 242-258.
  • U.S. Environmental Protection Agency. (1999). Human Health Risk Assessment - Terbufos.
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3.
  • OECD. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • U.S. Environmental Protection Agency. (2012). EPA Review for Terbufos Analytical Method.
  • OECD. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • di Corcia, A., & Nazzari, M. (2002). Liquid chromatography-mass spectrometric analysis of pesticides in aqueous samples.
  • U.S. Environmental Protection Agency. (2002). Terbufos Facts. EPA 738-F-02-005.
  • Earthjustice. (n.d.). Terbufos in the United States: Harmful Health Effects and Widespread Use.
  • Wilson-Frank, C., & Ewbank, M. (2024).
  • Saravanan, A., et al. (2020). BIODEGRADATION OF PESTICIDE DEGRADING MICROORGANISMS AND IT'S IMPACT. Journal of Advanced Scientific Research, 11(4), 60-64.
  • Kodešová, R., et al. (2023). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. International Journal of Molecular Sciences, 24(14), 11796.
  • OECD. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Saravanan, A., et al. (2020). BIODEGRADATION OF PESTICIDE DEGRADING MICROORGANISMS AND IT'S IMPACT. Journal of Advanced Scientific Research, 11(4), 60-64.
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3.
  • Martínez-Alharilla, M., et al. (2023). Microbiology and Biochemistry of Pesticides Biodegradation. International Journal of Molecular Sciences, 24(5), 4503.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Terbufos Soil.
  • Sigma-Aldrich. (n.d.). Analysis of Pesticides and their Metabolite Residues.
  • M. Elsner, G. Imfeld. (2016). Compound-specific isotope analysis (CSIA) of micropollutants in the environment—Current developments and future challenges. Current Opinion in Biotechnology, 41, 60-72.
  • Saravanan, A., et al. (2020). BIODEGRADATION OF PESTICIDES BY MICROORGANISMS ISOLATED FROM AGRICULTURE SOIL SOURCE: AN INVITRO STUDY. International Journal of Research and Analytical Reviews, 7(2), 528-534.
  • Buschmann, J. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in molecular biology (Clifton, N.J.), 947, 37–56.

Sources

Relative potency of Terbufos oxon sulfone to other organophosphate sulfones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Relative Potency of Organophosphate Sulfones as Acetylcholinesterase Inhibitors

For researchers and toxicologists, understanding the structure-activity relationship of organophosphate (OP) insecticides is paramount. While the parent compounds are often of concern, their metabolic bioactivation in vivo can lead to the formation of metabolites with significantly altered, and often enhanced, toxicity. This guide provides a detailed comparison of the relative potency of Terbufos oxon sulfone and other organophosphate sulfones, focusing on their primary mechanism of action: the inhibition of acetylcholinesterase (AChE).

The Critical Role of Metabolic Bioactivation

Organophosphate insecticides containing a thioether group, such as terbufos, phorate, and fenthion, undergo a complex series of metabolic transformations that dramatically influence their toxicological profile. The process, primarily mediated by cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes, involves two key oxidative steps:

  • Desulfuration: The conversion of the thion (P=S) moiety to its corresponding oxon (P=O) form. This is a critical activation step, as the oxon analogues are significantly more potent inhibitors of AChE.[1][2]

  • Sulfoxidation: The oxidation of the thioether sulfur atom to form a sulfoxide and subsequently a sulfone.

These pathways can occur in various sequences, ultimately leading to the formation of metabolites like the oxon sulfoxide and oxon sulfone. These highly oxidized metabolites are often the most potent toxic species, as the electron-withdrawing nature of the sulfone group increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the AChE active site.[3]

cluster_0 Metabolic Pathway of Terbufos Terbufos Terbufos (Parent Thion) T_sulfoxide Terbufos Sulfoxide Terbufos->T_sulfoxide Sulfoxidation Terbufos_oxon Terbufos Oxon Terbufos->Terbufos_oxon Desulfuration (Activation) T_sulfone Terbufos Sulfone T_sulfoxide->T_sulfone Sulfoxidation TO_sulfoxide Terbufos Oxon Sulfoxide T_sulfoxide->TO_sulfoxide Desulfuration TO_sulfone This compound (Potent Inhibitor) T_sulfone->TO_sulfone Desulfuration Terbufos_oxon->TO_sulfoxide Sulfoxidation TO_sulfoxide->TO_sulfone Sulfoxidation

Caption: Metabolic bioactivation pathway of Terbufos.

Quantifying Potency: The Acetylcholinesterase Inhibition Assay

To objectively compare the potency of different OP sulfones, a standardized in vitro method is required. The most common and reliable method is the spectrophotometric assay developed by Ellman, which measures the activity of AChE.

The core principle of this assay is the irreversible phosphorylation of a serine hydroxyl group within the AChE active site by the organophosphate.[4] The rate of this inhibition is a direct measure of the compound's potency. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard metric for comparing potency.[5] A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Determination of IC50 via Ellman's Method

This protocol provides a self-validating system for assessing AChE inhibition. Controls are essential to ensure that observed effects are due to enzyme inhibition and not other confounding factors.

Materials:

  • Purified Acetylcholinesterase (e.g., human recombinant, electric eel)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Organophosphate sulfone inhibitors

  • 96-well microplate and spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the OP sulfone inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in buffer. Prepare working solutions of ATCh and DTNB in the buffer.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a defined amount of AChE enzyme solution to each well containing the serial dilutions of the inhibitor. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (blank). This pre-incubation step allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: To start the enzymatic reaction, add the DTNB and ATCh substrate solution to all wells simultaneously. AChE hydrolyzes ATCh to thiocholine and acetate.

  • Signal Generation: The produced thiocholine reacts with DTNB, cleaving it to form 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the rate of increase in absorbance at 412 nm over a set period. The rate is directly proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Serial Dilutions of OP Sulfone Inhibitors B Pre-incubate AChE Enzyme with Inhibitor Dilutions A->B C Initiate Reaction: Add DTNB and ATCh Substrate B->C D Measure Rate of Absorbance Increase at 412 nm C->D E Calculate % Inhibition vs. Control D->E F Plot Dose-Response Curve and Determine IC50 E->F

Caption: Experimental workflow for determining AChE inhibition IC50.

Comparative Potency of Organophosphate Sulfones

Direct comparative data for the AChE inhibitory potency of various OP oxon sulfones is limited in publicly available literature. However, by combining data from specific studies and regulatory submissions, a clearer picture emerges. The enzyme source is a critical variable, as sensitivity can differ between species; human recombinant AChE (hrAChE) is often the standard for toxicological relevance.

Table 1: Comparative AChE Inhibitory Potency of Select Organophosphate Metabolites

CompoundParent InsecticideIC50 (µM)Enzyme SourceReference
This compound TerbufosData GeneratedHuman & Rat[5][6]
Phorate oxon sulfoxide PhorateData GeneratedHuman & Rat[3][6]
Phorate oxon sulfone PhorateData Generated*Human & Rat[6]
(R)-(+)-Fenoxon sulfoxide Fenthion6.9hrAChE[7]
(S)-(-)-Fenoxon sulfoxide Fenthion230hrAChE[7]
Chlorpyrifos-oxon Chlorpyrifos~0.003Isolated Rat AChE[8]

*IC50 values for these compounds were determined as part of comprehensive in vitro studies submitted to the U.S. Environmental Protection Agency. While the specific numerical values are not detailed in the cited public memoranda, their inclusion in these advanced toxicological assessments confirms their status as potent AChE inhibitors of regulatory interest.[5][6]

Discussion: Insights from the Data

Potency of Terbufos and Phorate Metabolites: The inclusion of this compound, Phorate oxon sulfoxide, and Phorate oxon sulfone in regulatory toxicological evaluations underscores their high potency.[5][6] Studies on phorate metabolism have qualitatively confirmed that the phorate-oxon sulfoxide is the most potent inhibitor among its various metabolites, a trend that is likely to hold for the structurally similar terbufos.[3]

Stereoselectivity is Crucial: The data for fenthion's metabolites provides a critical insight: stereochemistry plays a profound role in potency. The (R)-(+)-enantiomer of fenoxon sulfoxide is approximately 33 times more potent than its (S)-(-) counterpart (IC50 of 6.9 µM vs. 230 µM).[7] This highlights that the three-dimensional fit of the inhibitor within the AChE active site is a key determinant of its inhibitory power. This is a crucial consideration for both drug design and risk assessment, as enzymatic metabolism in vivo can be stereoselective, potentially favoring the formation of the more toxic enantiomer.

The Importance of Experimental Context: It is vital to consider the experimental system when comparing IC50 values. For example, the IC50 for chlorpyrifos-oxon was found to be ~10 nM in crude rat brain homogenates but ~3 nM when using purified, isolated AChE.[8] This difference demonstrates that other components in tissue homogenates (such as other esterases or binding proteins) can sequester or degrade the inhibitor, leading to an "apparent" IC50 that is higher than the intrinsic potency against the target enzyme. Therefore, comparisons are most accurate when using purified enzyme systems under identical conditions.

From In Vitro Potency to In Vivo Toxicity: While a low IC50 value indicates high potency at the molecular target, it does not always directly correlate with acute in vivo toxicity (e.g., LD50). Factors such as absorption, distribution, further metabolism, and excretion (ADME) all influence the actual concentration of the toxic metabolite that reaches the target nerve synapses in a living organism. Nonetheless, high in vitro potency remains a primary indicator of potential hazard.

Conclusion

The metabolic transformation of organophosphates like terbufos into their oxon sulfone derivatives represents a significant bioactivation pathway, yielding highly potent acetylcholinesterase inhibitors. While specific IC50 values for this compound are not widely published, regulatory data confirms its status as a potent inhibitor. Comparative analysis with related compounds, such as fenthion, reveals that the potency of these sulfone metabolites can be exceptionally high and is strongly influenced by stereochemistry. For researchers, this underscores the necessity of evaluating the full suite of oxidative metabolites, not just the parent compound, to accurately assess the toxicological risk of thioether-containing organophosphates.

References

  • Gadepalli, R. S. V., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 20(2), 348–356. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1–13. [Link]

  • Thompson, C. M., & Richardson, R. J. (2004). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology, 201(2), 168–177. [Link]

  • Gadepalli, R. S., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... [Table]. ResearchGate. [Link]

  • ResearchGate. (2015). (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. [Link]

  • Hyne, R. V., & Maher, W. A. (2003). Toxicity of the Insecticide Terbufos, its Oxidation Metabolites, and the Herbicide Atrazine in Binary Mixtures to Ceriodaphnia cf dubia. Ecotoxicology and Environmental Safety, 54(2), 144-151. [Link]

  • EXTOXNET. (1996). Disulfoton. Extension Toxicology Network. [Link]

  • Worek, F., Aurbek, N., Koller, M., & Thiermann, H. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275–2292. [Link]

  • Pejchal, J., Štěpánková, Š., Folwarczna, J., & Kuča, K. (2020). Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning. Scientific Reports, 10(1), 16641. [Link]

  • U.S. Environmental Protection Agency. (2023). Use of In Vitro Data to Determine Data Derived Extrapolation Factors (DDEFs) for H. Regulations.gov. [Link]

  • Food and Agriculture Organization of the United Nations. (1996). 4.11 Disulfoton (074) (T). [Link]

  • ResearchGate. (n.d.). IC 50 values for AChE inhibitors. [Table]. ResearchGate. [Link]

  • Korabecny, J., Soukup, O., Spilovska, K., Musilek, K., & Kuca, K. (2014). Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine. BioMed Research International, 2014, 134298. [Link]

  • Acharya, J., Ghaskadbi, S., & Nageshwari, K. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine, 16(11), 1047-1051. [Link]

  • Zhang, X., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14324. [Link]

  • ResearchGate. (n.d.). Kinetic studies on the mechanism of AChE inhibition by (A) compounds 33... [Diagram]. ResearchGate. [Link]

  • Mortensen, S. R., Hooper, M. J., & Padilla, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and Applied Pharmacology, 148(1), 46–49. [Link]

  • Godri, K. J., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Metabolites, 13(4), 493. [Link]

  • U.S. Environmental Protection Agency. (2018). Pharmacodynamic Parameters (PDPs) of Human and Rat Acetylcholinesterase (AChE) Inhibition by Direct. Regulations.gov. [Link]

  • Wikipedia. (n.d.). Disulfoton. Retrieved from [Link]

  • Richardson, R. J., et al. (2009). Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and mipafox for acetylcholinesterase versus neuropathy target esterase. Journal of Toxicology and Environmental Health, Part A, 72(11-12), 743–749. [Link]

  • National Center for Biotechnology Information. (n.d.). Phoratoxon sulfoxide. PubChem Compound Database. [Link]

  • Keeley, L. (2011, October 26). 7. Acetylcholinesterase and Insecticide Inhibition [Video]. YouTube. [Link]

Sources

Safety Operating Guide

A Laboratory Guide to the Safe Disposal of Terbufos Oxon Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of terbufos oxon sulfone in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind these critical safety measures, ensuring a deep understanding and fostering a culture of safety and compliance in your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a highly toxic organophosphate and a primary metabolite of the insecticide terbufos.[1] Like its parent compound, it is a potent acetylcholinesterase (AChE) inhibitor.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and potentially leading to severe health effects or death.[2]

Key Chemical and Toxicological Properties:

PropertyValueSource
Chemical Formula C9H21O5PS2[3]
Molecular Weight 304.4 g/mol [3]
CAS Number 56070-15-6[3][4]
Hazard Classification Acutely Toxic (Oral, Dermal)[5]
Primary Mechanism of Toxicity Acetylcholinesterase Inhibitor[2]

Due to its high acute toxicity, terbufos and its toxic metabolites like this compound are classified as Acutely Hazardous Waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), with the waste code P096 .[6] This classification mandates stringent disposal protocols.

Pre-Disposal Checklist: Engineering Safety into Your Workflow

Before beginning any disposal procedure, a thorough risk assessment and preparation are paramount. The following checklist outlines the essential steps to ensure a safe working environment.

Workflow for Pre-Disposal Safety Measures

cluster_prep Preparation Phase risk_assessment Conduct Risk Assessment ppe Assemble Personal Protective Equipment (PPE) risk_assessment->ppe Identifies necessary PPE spill_kit Prepare Spill Kit ppe->spill_kit Ensures appropriate spill response gear waste_container Label Hazardous Waste Container spill_kit->waste_container Prepares for waste containment fume_hood Verify Fume Hood Functionality waste_container->fume_hood Designates safe work area

Caption: Pre-disposal safety workflow.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the use of appropriate PPE. Standard laboratory attire is insufficient. The following must be worn at all times:

  • Gloves: Nitrile gloves are a suitable choice. Always use two pairs and change them immediately if contamination is suspected.[7]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]

  • Lab Coat: A chemically resistant lab coat or apron over a long-sleeved shirt and pants.[2]

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood.[4] In the event of a spill or potential for aerosolization outside of a fume hood, a respirator with an organic vapor cartridge and a P100 particulate filter is required.[2]

  • Footwear: Closed-toe shoes are essential.

Engineering Controls and Emergency Preparedness
  • Chemical Fume Hood: All handling and disposal procedures must be performed in a properly functioning chemical fume hood.[4]

  • Spill Kit: An emergency spill kit specifically for toxic chemicals must be readily accessible. This should include absorbent materials (such as vermiculite or sand), personal protective equipment, and waste containers.[8]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are within the immediate work area.[8]

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

For laboratory-scale quantities of this compound, alkaline hydrolysis is a recognized method for chemical neutralization, breaking the compound down into less toxic components.[9] This procedure should be performed with meticulous care and attention to detail.

Alkaline Hydrolysis Workflow

cluster_hydrolysis Hydrolysis Protocol prepare_solution Prepare 1M Sodium Hydroxide Solution add_terbufos Slowly Add this compound Solution prepare_solution->add_terbufos In a suitable reaction vessel react Stir at Room Temperature for 24 Hours add_terbufos->react Ensure continuous stirring verify Verify Degradation (e.g., GC-MS) react->verify Crucial safety check neutralize Neutralize the Solution verify->neutralize If degradation is complete dispose Dispose as Hazardous Waste neutralize->dispose Following institutional guidelines

Caption: Step-by-step alkaline hydrolysis workflow.

Materials Required
  • This compound solution to be disposed of.

  • 1M Sodium Hydroxide (NaOH) solution.

  • Stir plate and magnetic stir bar.

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask).

  • pH paper or a calibrated pH meter.

  • 1M Hydrochloric Acid (HCl) for neutralization.

  • Properly labeled hazardous waste container.

Procedure
  • Prepare the Hydrolysis Solution: In a certified chemical fume hood, place the reaction vessel on a stir plate. Add a volume of 1M Sodium Hydroxide solution that is at least ten times the volume of the this compound solution to be treated. Begin stirring the NaOH solution.

  • Addition of this compound: Slowly and carefully, add the this compound solution to the stirring sodium hydroxide. Avoid splashing.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure complete hydrolysis of the organophosphate ester bonds.

  • Verification of Degradation: This is a critical step to ensure that the hazardous compound has been successfully neutralized. The primary method for verification is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] A sample of the reaction mixture should be analyzed to confirm the absence of the parent this compound peak.

  • Neutralization: Once degradation is confirmed, slowly add 1M Hydrochloric Acid to the solution while continuing to stir. Monitor the pH using pH paper or a pH meter. Adjust the pH to a neutral range (between 6 and 8).[8]

  • Final Disposal: The neutralized solution, although significantly less toxic, must still be disposed of as hazardous waste. Transfer the solution to a properly labeled hazardous waste container and follow your institution's hazardous waste disposal procedures.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent dikes.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE as outlined in section 2.1.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area.

Surface Decontamination

For surfaces contaminated with this compound, a two-step decontamination process is recommended:

  • Initial Cleaning: Thoroughly wash the surface with soap and water.[12]

  • Chemical Decontamination: For organophosphates, a solution of sodium carbonate (washing soda) or sodium hypochlorite (bleach) can be used for further decontamination.[10] After application, the surface should be rinsed thoroughly with water. All cleaning materials should be disposed of as hazardous waste.

Chemical Incompatibility

To prevent hazardous reactions, it is essential to be aware of the chemical incompatibilities of this compound. Based on its chemical structure as an organophosphate and a sulfone, it should be stored separately from:

  • Strong Oxidizing Agents: To avoid vigorous reactions.

  • Strong Acids and Bases: Although alkaline hydrolysis is used for disposal under controlled conditions, uncontrolled mixing can lead to rapid and exothermic decomposition, releasing toxic fumes.[2]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, meticulously following established protocols, and prioritizing safety at every step, researchers can ensure the protection of themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is imperative that it is used in conjunction with your institution's specific safety policies and in compliance with all local, state, and federal regulations.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: terbufos (ISO). Retrieved from [Link]

  • Enviro Bio-Chem. (n.d.). Safety Data Sheet (SDS) Terbufos 150. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufos. PubChem. Retrieved from [Link]

  • California Department of Pesticide Regulation. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7277–7289. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Joshi, S. (n.d.). MANAGEMENT OF ORGANOPHOSPHORUS POISONING. Retrieved from [Link]

  • Mura, P., & Sabatier, C. (2015). Pesticide Decontaminants. Encyclopedia of Toxicology, 763–765. [Link]

  • University of Central Missouri. (2012, October 19). Standard Operating Procedure: Sodium hydroxide. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbufos oxon sulfone
Reactant of Route 2
Reactant of Route 2
Terbufos oxon sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.